molecular formula C12H13NO8S B1344997 Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate CAS No. 917562-22-2

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Cat. No.: B1344997
CAS No.: 917562-22-2
M. Wt: 331.3 g/mol
InChI Key: COOGCONCEDRXES-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H13NO8S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGCONCEDRXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649560
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-22-2
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, a specialized organic intermediate. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of organic chemistry and data from closely related structural analogs to offer a robust profile for researchers, chemists, and professionals in drug development. We will explore its synthesis, predicted physicochemical properties, key reactive characteristics, and its potential as a versatile building block for creating more complex molecular architectures.

Molecular Structure and Physicochemical Profile

This compound is a polysubstituted aromatic compound. Its core structure consists of a benzene ring functionalized with three key groups: a nitro group (-NO₂), a methylsulfonyl group (-SO₂CH₃), and a dimethyl malonate moiety (-CH(COOCH₃)₂). The nitro and methylsulfonyl groups are powerful electron-withdrawing groups that significantly influence the molecule's reactivity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Analog Comparison
IUPAC Name Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)propanedioateSystematic nomenclature rules.
Molecular Formula C₁₂H₁₃NO₈SBased on the chemical structure.
Molecular Weight 331.30 g/mol Calculated from the molecular formula.
Appearance Pale yellow to light yellow solidSimilar analogs are reported as yellow solids.[1]
Melting Point Expected to be a solid with a moderate to high melting pointThe high degree of substitution and polarity suggest strong intermolecular forces.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water.Typical for highly functionalized, polar organic molecules.
Storage Store in a cool, dry place (2-8°C recommended), sealed from moisture and light.Based on the stability of similar fine chemicals.[1]

Synthesis and Mechanistic Rationale

The most logical and field-proven approach for synthesizing this class of compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting materials.

Causality and Experimental Design:

The core principle of this synthesis relies on activating an aromatic ring towards nucleophilic attack.[4] The target molecule's structure provides clear guidance:

  • Aryl Halide Activation: The benzene ring must be "electron-poor" to be susceptible to attack by a carbon nucleophile like the malonate enolate. The presence of two strong electron-withdrawing groups—the nitro group at the ortho position and the methylsulfonyl group at the para position—provides powerful activation. Their combined inductive and resonance effects create a significant partial positive charge on the carbon atom attached to the leaving group.

  • Choice of Leaving Group: A halogen, typically chlorine or fluorine, serves as an excellent leaving group in SNAr reactions. Therefore, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene is the ideal electrophilic partner.

  • Nucleophile Generation: Dimethyl malonate is the nucleophilic precursor. Its α-protons are acidic (pKa ≈ 13 in DMSO) and can be readily removed by a suitable base to generate a stabilized carbanion (enolate), which acts as the potent nucleophile.[5]

  • Solvent and Base Selection: The reaction requires a polar aprotic solvent (e.g., DMF or DMSO) to solvate the base's cation without quenching the nucleophile. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective for deprotonating the dimethyl malonate.

Proposed Synthetic Workflow:

SNAr_Mechanism

Detailed Experimental Protocol:
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Nucleophile Formation: Add dimethyl malonate (1.1 equivalents) to the stirring suspension. Stir at room temperature for 30 minutes to facilitate the formation of the potassium salt of the malonate enolate.

  • Addition of Electrophile: Dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.[6]

Predicted Spectroscopic Signature

A comprehensive spectroscopic analysis is crucial for structural verification. The following are predicted key features for this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals / BandsInterpretation
¹H NMR δ 8.2-8.5 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H)Aromatic protons in a highly deshielded environment due to -NO₂ and -SO₂CH₃ groups. The splitting pattern will be complex (likely a distorted ABX system).
δ 5.5-5.8 (s, 1H)The single methine proton on the α-carbon of the malonate.
δ 3.7-3.9 (s, 6H)The two equivalent methyl groups of the dimethyl ester.
δ 3.1-3.3 (s, 3H)The methyl group of the methylsulfonyl moiety.
¹³C NMR δ 165-170 (2C)Carbonyl carbons of the two ester groups.
δ 120-155 (6C)Aromatic carbons, with quaternary carbons attached to -NO₂ and -SO₂CH₃ appearing at the lower field (more deshielded).
δ 55-60 (1C)Methine carbon of the malonate.
δ 52-54 (2C)Methyl carbons of the ester groups.
δ 44-46 (1C)Methyl carbon of the sulfonyl group.
FT-IR (cm⁻¹) ~1740-1760 (strong, sharp)C=O stretching of the ester groups.
~1530 & ~1350 (strong, sharp)Asymmetric and symmetric stretching of the aromatic nitro group (-NO₂).
~1320 & ~1150 (strong, sharp)Asymmetric and symmetric stretching of the sulfonyl group (-SO₂-).

Reactivity and Synthetic Utility

This molecule is a rich platform for synthetic transformations, offering multiple reactive sites that can be addressed with high selectivity. Its utility stems from the orthogonal reactivity of its functional groups.

Key Reactive Centers:
  • The Malonate Moiety: This is a classic synthon in organic chemistry.[7]

    • Alkylation: The acidic methine proton can be removed with a base, and the resulting enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce further complexity at the α-position.

    • Hydrolysis & Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to efficient decarboxylation, yielding a substituted acetic acid derivative. This makes the molecule a synthetic equivalent of a -CH₂(4-(methylsulfonyl)-2-nitrophenyl) synthon.[5]

  • The Nitro Group: The nitro group is one of the most versatile functional groups in synthetic chemistry.[8]

    • Reduction to Amine: The primary transformation is its reduction to an aniline derivative. This is a pivotal step, as it completely alters the electronic properties of the ring (from electron-withdrawing to electron-donating) and introduces a nucleophilic amino group. A wide range of reagents can achieve this chemoselectively, including catalytic hydrogenation (H₂/Pd-C), or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[9][10]

  • The Aromatic Ring: The resulting 2-amino-4-(methylsulfonyl)phenyl derivative is a valuable precursor for heterocyclic synthesis.

    • Cyclization Reactions: The ortho-relationship between the newly formed amine and the malonate side chain is ideal for intramolecular cyclization reactions to form various heterocyclic systems, such as quinolones or benzodiazepine scaffolds, which are common cores in medicinal chemistry.[11][12]

Synthetic_Utility

Potential Applications in Drug Discovery

While not a therapeutic agent itself, this compound is a high-value intermediate for constructing biologically active molecules.

  • Scaffold for Kinase Inhibitors: The closely related analog, Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate, is an impurity and likely an intermediate in the synthesis of Nintedanib , a multi-target tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[2] This highlights the utility of the 2-nitrophenyl malonate scaffold in this therapeutic area. The methylsulfonyl group is a common feature in many kinase inhibitors, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability.

  • Precursor to Heterocyclic Libraries: As detailed in the reactivity section, the facile conversion to the corresponding aniline makes this compound an excellent starting point for generating libraries of fused heterocyclic compounds. These scaffolds are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[13]

  • Analogs of Bioactive Molecules: The 4-(methylsulfonyl)-2-nitrophenyl moiety is present in other known bioactive compounds. For instance, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified as a selective inhibitor of the GLUT5 fructose transporter, a target for metabolic diseases and cancer. This malonate derivative could serve as a key building block for synthesizing novel analogs of MSNBA to explore structure-activity relationships.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is unavailable, a hazard assessment can be made based on its functional groups.

  • Hazard Class: Aromatic nitro compounds are often toxic, can be skin irritants, and may cause methemoglobinemia upon absorption.[14][15][16] Malonate esters can cause skin and eye irritation.[15]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a predictive yet scientifically grounded framework for understanding and utilizing this compound. Its true potential lies in its role as an adaptable and powerful intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

References

  • Pharmaffiliates. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Online] Available at: [Link]

  • Veeprho. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | CAS 1160293-27-5. [Online] Available at: [Link]

  • Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules, 2002. [Online] Available at: [Link]

  • Frontiers in Chemistry. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. 2023. [Online] Available at: [Link]

  • ResearchGate. Room-Temperature Copper-Catalyzed α-Arylation of Malonates. 2007. [Online] Available at: [Link]

  • Genprice. This compound. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link]

  • ACS Medicinal Chemistry Letters. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. 2022. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. 2015. [Online] Available at: [Link]

  • Barakat, A., et al. Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E, 2013. [Online] Available at: [Link]

  • MDPI. Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. [Online] Available at: [Link]

  • Ye, J., et al. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, 2005. [Online] Available at: [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. 2018. [Online] Available at: [Link]

  • Piórko, A., et al. Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates.... Journal of the Chemical Society, Perkin Transactions 1, 1989. [Online] Available at: [Link]

  • The Synthetic Tree. Nitro Reduction - Common Conditions. [Online] Available at: [Link]

  • Klapars, A., et al. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 2001. [Online] Available at: [Link]

  • ResearchGate. N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. 2007. [Online] Available at: [Link]

  • Organic Chemistry Portal. Nef Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. 2022. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. 2023. [Online] Available at: [Link]

  • ResearchGate. Dimethyl 2-(4-methylbenzylidene)malonate. 2013. [Online] Available at: [Link]

  • Xu, P., et al. Desymmetric Partial Reduction of Malonic Esters. Journal of the American Chemical Society, 2022. [Online] Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. 2023. [Online] Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2018. [Online] Available at: [Link]

  • Carl Roth. Safety Data Sheet: Nitrobenzene. 2023. [Online] Available at: [Link]

  • ChemBoost. Nucleophilic aromatic substitution mechanism. YouTube, 2021. [Online] Available at: [Link]

  • Ma, D.-S. 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E, 2008. [Online] Available at: [Link]

  • Nishino, S. F., & Spain, J. C. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2001. [Online] Available at: [Link]

  • ResearchGate. The synthesis of nitrobenzene derivatives. 2021. [Online] Available at: [Link]

  • MDPI. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. 2014. [Online] Available at: [Link]

Sources

A Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylmalonates in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic development, particularly in oncology.[1][2] The intricate architecture of these inhibitors often relies on the strategic assembly of molecular fragments, where the choice of starting materials and intermediates profoundly influences the efficiency of synthesis and the ultimate biological activity of the final compound. Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, bearing the CAS number 917562-22-2, emerges as a compound of significant interest within this context. While not an active pharmaceutical ingredient itself, its structural motifs—a nitro-substituted aromatic ring, a sulfonyl group, and a malonate ester—position it as a versatile precursor for the construction of complex heterocyclic scaffolds, such as indolinones, which are prevalent in a variety of kinase inhibitors.[3] This guide provides an in-depth technical overview of this key intermediate, offering insights into its synthesis, chemical properties, and its pivotal role in the development of targeted therapeutics.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthetic workflows. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number 917562-22-2N/A
Molecular Formula C₁₂H₁₃NO₈SDerived from structure
Molecular Weight 331.30 g/mol Calculated
Appearance Likely a pale yellow to white solidAnalogy to similar nitroaromatic compounds[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetoneGeneral solubility of malonate esters[4]
Melting Point Not availableN/A
Boiling Point Not availableN/A

The presence of the electron-withdrawing nitro and methylsulfonyl groups on the phenyl ring significantly influences the molecule's reactivity. The nitro group at the ortho position to the malonate substituent creates steric hindrance and modulates the electronic properties of the aromatic ring, which can be exploited in subsequent synthetic transformations.

Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology is particularly effective for introducing nucleophiles to electron-deficient aromatic rings.

Conceptual Workflow

The proposed synthesis involves the reaction of a suitably activated nitroaromatic precursor with dimethyl malonate. The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) on the aromatic ring facilitates the nucleophilic attack by the malonate enolate.

G cluster_reactants Reactants & Conditions reagent1 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Dimethyl malonate reagent2->reaction base Strong Base (e.g., NaH, K2CO3) base->reaction Deprotonation solvent Aprotic Polar Solvent (e.g., DMF, DMSO) solvent->reaction Reaction Medium product This compound reaction->product caption Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established procedures for similar reactions.[5][6] Researchers should optimize conditions for their specific setup.

  • Preparation of the Malonate Enolate:

    • To a solution of dimethyl malonate (1.1 equivalents) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate. The choice of base is critical; weaker bases like potassium carbonate may require higher temperatures and longer reaction times.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in a minimal amount of dry DMF.

    • Add this solution dropwise to the pre-formed malonate enolate solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in the Synthesis of Indolinone-Based Kinase Inhibitors

The true value of this compound lies in its potential as a key building block for the synthesis of indolinone derivatives. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][7]

Transformation Pathway to the Indolinone Core

The conversion of the substituted phenylmalonate to the indolinone core typically involves a reductive cyclization strategy.

G start This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C; Fe/AcOH) start->reduction intermediate Aniline Intermediate reduction->intermediate cyclization Intramolecular Cyclization (Spontaneous or Heat-induced) intermediate->cyclization product Substituted Indolinone Core cyclization->product caption Reductive Cyclization Pathway

Caption: Pathway from the malonate to the indolinone core.

Plausible Mechanism and Strategic Considerations
  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., iron in acetic acid).[8] The choice of reducing agent is critical to avoid the reduction of other functional groups.

  • Intramolecular Cyclization: The resulting aniline intermediate undergoes a spontaneous or heat-induced intramolecular cyclization. The amino group attacks one of the ester carbonyls, leading to the formation of the five-membered lactam ring characteristic of the indolinone core. This step is often facile due to the proximity of the reacting groups.

The resulting substituted indolinone can then be further functionalized to generate a library of potential kinase inhibitors. The methylsulfonyl group at the 4-position of the phenylmalonate starting material is carried through the synthesis and can play a crucial role in the final compound's interaction with the target kinase, potentially forming key hydrogen bonds or other interactions within the ATP-binding pocket.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with coupling patterns influenced by the substitution pattern), the methoxy protons of the ester groups (a singlet), the methine proton of the malonate (a singlet), and the methyl protons of the sulfonyl group (a singlet).
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbons of the esters, the methoxy carbons, the methine carbon of the malonate, and the methyl carbon of the sulfonyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the esters (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively), and the S=O stretching of the sulfonyl group (around 1300-1350 and 1120-1160 cm⁻¹).[4]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, the presence of a nitroaromatic group suggests that it should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[9]

Conclusion and Future Outlook

This compound represents a strategically important, though not widely characterized, chemical intermediate. Its synthesis via a robust SNAr pathway and its subsequent conversion to valuable indolinone scaffolds underscore its potential in the drug discovery pipeline. For researchers and drug development professionals, this compound offers a gateway to novel kinase inhibitors and other biologically active molecules. Further exploration of its reactivity and the development of optimized synthetic protocols will undoubtedly facilitate the discovery of next-generation therapeutics.

References

  • Liu, Y., & Gray, N.S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Available at: [Link]

  • Krug, M., & Hilgeroth, A. (2008). Recent advances in the development of multi-kinase inhibitors. Mini Reviews in Medicinal Chemistry, 8(13), 1312-1327. Available at: [Link]

  • Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. Available at: [Link]

  • Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5. (2023). Alichem. Available at: [Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. (n.d.). PrepChem.com. Available at: [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981). Google Patents.
  • Ali, K., Elhenawy, A. A., Alam, W., Alsharif, K. F., Alzahrani, K. J., Khan, H., ... & Ullah, R. (2025). Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives. PLOS ONE, 20(5), e0319987. Available at: [Link]

  • INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. (2020). Google Patents.
  • Dimethyl Malonate MSDS. (2005). Harper College. Available at: [Link]

Sources

A Comprehensive Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, a specialized organic compound with significant potential in medicinal chemistry and drug discovery. While this molecule is not extensively documented in publicly available literature, its structure suggests a role as a key intermediate for the synthesis of complex molecular architectures. This guide will therefore extrapolate from established chemical principles and data on structurally related compounds to present a scientifically grounded overview of its synthesis, physicochemical properties, and prospective applications.

Introduction: The Strategic Importance of Substituted Phenylmalonates

Phenylmalonate esters are a cornerstone of modern organic synthesis, prized for their versatility as building blocks. The malonate functional group, with its acidic α-hydrogen, readily forms a stable enolate, enabling a wide array of carbon-carbon bond-forming reactions[1]. The strategic placement of substituents on the phenyl ring further enhances the utility of these reagents, allowing for the introduction of diverse functionalities and the modulation of electronic properties.

The subject of this guide, this compound, incorporates two powerful electron-withdrawing groups on the phenyl ring: a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3). This electronic profile renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical agents. Furthermore, the nitro group can be readily reduced to an amine, providing a chemical handle for subsequent transformations[1].

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high electrophilicity of an appropriately substituted nitrobenzene precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve the reaction of 1-chloro-4-(methylsulfonyl)-2-nitrobenzene with dimethyl malonate in the presence of a suitable base. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the chlorine atom for displacement by the dimethyl malonate enolate.

Synthetic_Pathway Reactant1 1-chloro-4-(methylsulfonyl)-2-nitrobenzene Reaction_Center SNAr Reaction Reactant1->Reaction_Center Reactant2 Dimethyl Malonate Reactant2->Reaction_Center Base Base (e.g., NaH, K2CO3) Base->Reaction_Center Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Center Product This compound Reaction_Center->Product Application_Pathway Start Dimethyl 2-(4-(methylsulfonyl)- 2-nitrophenyl)malonate Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate Amino-Malonate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Heterocyclic Scaffolds (e.g., Quinolones) Step2->Product

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Navigating the Uncharted: A Technical Safety Guide for Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a complex organic molecule with potential applications in pharmaceutical synthesis and drug development. As a novel or specialized chemical intermediate, a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not be readily available. This technical guide is designed to fill that critical gap. By dissecting the molecule into its core functional components—a dimethyl malonate backbone, a nitrophenyl ring, and a methylsulfonyl group—we can construct a robust, predictive safety profile. This document provides researchers and drug development professionals with the in-depth technical knowledge and practical, field-proven protocols necessary to handle this compound with the highest degree of safety and scientific integrity. We will explore the anticipated hazards, establish validated handling procedures, and outline emergency preparedness, all grounded in the established toxicology and reactivity of its constituent parts.

Introduction: The Imperative for a Predictive Safety Analysis

In the fast-paced environment of drug discovery and chemical synthesis, researchers often work with novel compounds for which comprehensive safety data has not yet been established. This compound represents such a case. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive and analytical approach to safety.

This guide employs the well-established principle of Structure-Activity Relationship (SAR) analysis. By examining the known hazards of its three primary functional groups, we can reliably predict the toxicological and reactive properties of the whole molecule. This methodology empowers the researcher to implement informed and specific safety protocols, ensuring a self-validating system of laboratory practice.

The core components we will analyze are:

  • Dimethyl Malonate: The ester backbone of the molecule.

  • 2-Nitrophenyl Group: An aromatic system with a powerful electron-withdrawing nitro substituent.

  • 4-Methylsulfonyl Group: A sulfone group attached to the aromatic ring.

This document will serve as a foundational safety resource, enabling you to proceed with your research confidently and securely.

Deconstruction of a Molecule: Hazard Analysis by Functional Group

The overall hazard profile of this compound is a composite of the characteristics of its building blocks.

The Dimethyl Malonate Core: Irritation Potential

The dimethyl malonate portion of the molecule is the least hazardous component, but it is not entirely benign. Safety data for dimethyl malonate consistently indicates that it is an irritant.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment to prevent contact with eyes, skin, and mucous membranes.

The 2-Nitrophenyl Moiety: A Red Flag for Toxicity and Reactivity

The presence of the nitrophenyl group significantly elevates the hazard profile of this molecule. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive nature.[4][5][6]

  • Systemic Toxicity: A primary concern with aromatic nitro compounds is their ability to be absorbed through the skin and cause methemoglobinemia .[7] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin and lips), and in severe cases, collapse and death.[7]

  • Organ Damage: Prolonged or repeated exposure to nitrophenols may cause damage to organs.[8]

  • Reactivity and Thermal Instability: Nitroaromatic compounds can be reactive and may present an explosion risk if subjected to shock or rapid, uncontrolled heating.[9][10] The presence of multiple nitro groups increases this risk.[9] While our target molecule is mono-nitrated, this potential for thermal decomposition, which can release massive amounts of heat and gases, must be respected.[6][10]

The Methylsulfonyl Group (Sulfone): Generally Stable but Warrants Caution

The methylsulfonyl group, a sulfone, is generally considered to be a stable and relatively inert functional group, especially when compared to more reactive sulfur-containing groups like sulfonyl chlorides.[11] However, the broader class of organosulfur compounds can have varied toxicological profiles. For instance, divinyl sulfone is noted to be fatal if swallowed or in contact with skin and causes severe skin burns and eye damage.[12] While this compound does not share this high level of acute toxicity, it is prudent to treat it as a potential irritant and to handle it with care.

Synthesized Hazard Profile and GHS Classification (Predicted)

Based on the analysis of its functional groups, we can predict the following hazard profile and GHS classification for this compound.

Hazard Category Predicted GHS Classification Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Based on the known toxicity of nitrophenols.[9]
Skin Corrosion/Irritation Category 2 (Irritant)Contribution from both the dimethyl malonate and nitrophenol moieties.[1][13]
Serious Eye Damage/Eye Irritation Category 2 (Irritant)Contribution from both the dimethyl malonate and nitrophenol moieties.[1][13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Based on the properties of dimethyl malonate.[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 2Potential for methemoglobinemia and organ damage from the nitrophenyl group.[7][8]
Physical Hazards Potentially Unstable at Elevated TemperaturesBased on the general properties of nitroaromatic compounds.[9][10]

Risk Assessment and Mitigation Workflow

The following diagram illustrates the logical flow for assessing and mitigating the risks associated with handling this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation A Identify Compound: Dimethyl 2-(4-(methylsulfonyl)- 2-nitrophenyl)malonate B Deconstruct into Functional Groups: - Dimethyl Malonate - Nitrophenyl - Methylsulfonyl A->B C Analyze Hazards of Each Group: - Irritation (Malonate) - Toxicity & Reactivity (Nitro) - Low Hazard (Sulfone) B->C D Synthesize Overall Hazard Profile: - Irritant - Harmful (Potential for Methemoglobinemia) - Thermally Sensitive C->D E Implement Engineering Controls: - Chemical Fume Hood - Adequate Ventilation D->E Based on Hazards F Mandate Personal Protective Equipment (PPE): - Chemical Goggles & Face Shield - Appropriate Gloves (e.g., Butyl) - Lab Coat E->F G Establish Safe Handling Protocols: - Avoid Inhalation, Ingestion, Skin Contact - Use Smallest Quantities - No Open Flames/Heat Sources F->G H Prepare Emergency Procedures: - Eyewash & Safety Shower Access - Spill Kit Availability - First Aid Knowledge G->H

Caption: Risk assessment and mitigation workflow for this compound.

Experimental Protocols: A Self-Validating System of Safety

These protocols are designed to be a self-validating system, where adherence to each step inherently minimizes risk.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount. The following table provides a guide based on the predicted hazards.

Protection Type Recommended PPE Rationale and Field Insights
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential decomposition events. Standard safety glasses are insufficient.
Hand Protection Butyl rubber or neoprene gloves.These materials offer good resistance to nitro compounds.[14] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
Body Protection A flame-resistant lab coat worn over personal clothing.Protects against splashes and provides a barrier in case of accidental ignition.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15]
Safe Handling and Storage

Handling:

  • Work in a Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

  • Minimize Quantities: Use the smallest amount of material necessary for the experiment to minimize the potential impact of an incident.

  • Control Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[16] Be mindful of the potential for thermal decomposition of the nitroaromatic group.[9][10]

  • Grounding: For transfers of larger quantities of solid material, take measures to prevent the buildup of electrostatic charge.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and a summary of the predicted hazards (Irritant, Harmful, Thermally Sensitive).

Accidental Release and Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Personal Protection: Wear the appropriate PPE as outlined in section 5.1.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[17][18] For a liquid spill (if the compound is in solution), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[20] Wash skin with plenty of soap and water for at least 15 minutes.[21] If irritation persists, or if symptoms of systemic toxicity appear, seek medical attention.
Inhalation Move the person to fresh air.[20][22] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention and show the container or label to the medical personnel.

Conclusion: A Proactive Stance on Laboratory Safety

While this compound lacks a dedicated Safety Data Sheet, a comprehensive and reliable safety profile can be constructed through a systematic analysis of its constituent functional groups. The irritant nature of the dimethyl malonate core, combined with the more significant toxic and reactive potential of the nitrophenyl group, dictates that this compound must be handled with a high degree of care.

By adhering to the engineering controls, personal protective equipment recommendations, and safe handling protocols outlined in this guide, researchers can confidently and safely work with this molecule. This proactive, science-driven approach to safety is not just a best practice; it is an essential component of responsible research and development.

References

  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE.
  • CDH Fine Chemical. (n.d.). DIMETHYL MALONATE CAS No 108-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • International Chemical Safety Cards. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • ChemicalBook. (2025, June 14). 3-SULFOLENE - Safety Data Sheet.
  • New Jersey Department of Health. (2004, September). 4-Nitrophenol - HAZARD SUMMARY.
  • Cambridge Commodities. (n.d.). Methyl Sulfonyl Methane (MSM) - (Min 99%).
  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrophenol.
  • Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety.
  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment | US EPA.
  • Office of Environmental Health and Safety, Northwestern University. (n.d.). Hazardous Chemical Exposures.
  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

An In-Depth Technical Guide to the Reactivity of Activated Aromatic Systems in Malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The synthesis of α-aryl malonates represents a cornerstone transformation in medicinal chemistry and materials science, providing critical precursors for a vast array of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[1][2] The formation of this key carbon-carbon bond hinges on the reaction between a malonate nucleophile and an aromatic system. However, the inherent stability and electron-rich nature of the benzene ring render it unreactive towards nucleophiles under normal conditions. This guide provides an in-depth exploration of the strategies employed to overcome this challenge, focusing on the reactivity of activated aromatic systems. We will dissect the mechanistic principles, provide field-proven experimental protocols, and offer a comparative analysis of classical and modern synthetic methodologies, empowering researchers to make informed decisions in their synthetic campaigns.

The Fundamental Challenge: Nucleophilic Attack on an Aromatic Ring

In standard malonic ester synthesis, a carbanion generated from deprotonation of a malonate ester acts as a potent nucleophile.[3] However, direct reaction with an unactivated aryl halide (like chlorobenzene) via a classical SN2 or SN1 pathway is unfeasible. The SN2 backside attack is sterically impossible, and the formation of a high-energy aryl cation for an SN1 reaction is energetically prohibitive.[4]

To facilitate this transformation, the aromatic ring must be "activated," meaning its electron density must be reduced to make it susceptible to attack by an electron-rich nucleophile.[5] This is achieved through two primary strategies:

  • Intrinsic Activation: Attaching potent electron-withdrawing groups (EWGs) to the aromatic ring, enabling a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Catalytic Activation: Employing transition metals (e.g., Palladium or Copper) to orchestrate a cross-coupling reaction that proceeds via an entirely different mechanistic manifold.

This guide will examine these strategies in detail.

Intrinsic Activation: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is the classical approach for reacting malonates with aryl halides. It is predicated on making the aromatic ring sufficiently electrophilic to be attacked by the malonate enolate.[6]

2.1. The Principle of SNAr Activation

Contrary to electrophilic aromatic substitution where electron-donating groups are "activating," in nucleophilic substitution, electron-withdrawing groups (EWGs) are the activating groups .[7][8] These groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR), reduce the electron density of the aromatic π-system, making it vulnerable to nucleophilic attack.[9][10]

For activation to be effective, the EWG must be positioned ortho or para to the leaving group (typically a halide).[4] This specific orientation allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, providing crucial stabilization. A meta-positioned EWG cannot provide this resonance stabilization, rendering the aromatic ring largely unreactive.[4]

2.2. The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism .[5][6]

  • Addition: The malonate enolate (nucleophile) attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][6]

  • Elimination: The aromaticity is restored in a rapid second step where the leaving group is expelled.[6]

Pd_Cycle Palladium-Catalyzed Malonate Arylation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Coord Ar-Pd(II)(Malonate)L_n OxAdd->Coord Base + Malonate (-HX) Coord->Pd0 Reductive Elimination Product Ar-Malonate Coord->Product caption Pd(0)/Pd(II) Catalytic Cycle. Cu_Cycle Copper-Catalyzed Malonate Arylation CuI Cu(I)X CuEnolate [L-Cu(I)-Malonate] CuI->CuEnolate Base + Malonate + Ligand (L) CuIII [Ar-Cu(III)(X)-Malonate-L] CuEnolate->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-Malonate CuIII->Product

Sources

Methodological & Application

"Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in various chemical manufacturing processes. The protocol detailed herein is based on a nucleophilic aromatic substitution (SNAr) reaction, offering a robust and scalable method for researchers and professionals in drug development and chemical synthesis. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation required for successful and reproducible synthesis.

Introduction

This compound is a crucial chemical building block, most notably utilized as a precursor in the synthesis of Nitisinone. Nitisinone is a medication used for the treatment of hereditary tyrosinemia type 1, a rare genetic disorder. The synthesis of this malonate derivative hinges on a classic nucleophilic aromatic substitution (SNAr) reaction.

The core of this reaction involves the displacement of a halide from an aromatic ring by a nucleophile. In this specific synthesis, the carbanion generated from dimethyl malonate acts as the nucleophile. The aromatic ring, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, is highly activated towards this type of reaction due to the presence of two strongly electron-withdrawing groups: the nitro group (-NO2) and the methylsulfonyl group (-SO2CH3). These groups, positioned ortho and para to the leaving group (chloride), stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction. A patent for a manufacturing process of Nitisinone explicitly describes this synthetic step.

This application note will detail a reliable protocol for this synthesis, discuss the critical parameters influencing the reaction's outcome, and provide a framework for the analysis of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are:

  • Deprotonation: A base, typically potassium carbonate, deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate). This carbanion is a potent nucleophile.

  • Nucleophilic Attack: The malonate carbanion attacks the electron-deficient carbon atom bonded to the chlorine atom on the aromatic ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final product.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 1-chloro-4-(methylsulfonyl)-2-nitrobenzene Attack Nucleophilic Attack (Meisenheimer Complex Formation) R1->Attack R2 Dimethyl malonate Deprotonation Deprotonation of Dimethyl Malonate R2->Deprotonation + Base Base K2CO3 (Base) Base->Deprotonation Deprotonation->Attack Forms Nucleophile Elimination Chloride Elimination (Rearomatization) Attack->Elimination Intermediate P This compound Elimination->P Final Product

Caption: Workflow of the SNAr synthesis reaction.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
1-chloro-4-(methylsulfonyl)-2-nitrobenzene90485-66-2235.6410.0 g (42.4 mmol)Purity ≥98%
Dimethyl malonate108-59-8132.126.2 g (46.7 mmol)Anhydrous grade recommended
Potassium Carbonate (K2CO3)584-08-7138.218.8 g (63.7 mmol)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous, <0.005% water
Ethyl Acetate141-78-688.11As neededFor extraction and purification
Brine (Saturated NaCl solution)N/AN/AAs neededFor washing
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As neededFor drying organic phase
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel and flask)

Experimental Protocol

Reaction Setup
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, a nitrogen inlet, and a stopper. Maintain a slight positive pressure of inert gas throughout the reaction to prevent moisture from entering the system.

  • Charging the Flask: To the flask, add 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (10.0 g, 42.4 mmol), potassium carbonate (8.8 g, 63.7 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (100 mL) to the flask. Begin stirring the suspension. Subsequently, add dimethyl malonate (6.2 g, 46.7 mmol) to the mixture via a syringe.

Reaction Execution
  • Heating: Heat the reaction mixture to 80-85 °C using the heating mantle.

  • Monitoring: Maintain the temperature and vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. The reaction is typically complete within 4-6 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Pour the cooled reaction mixture into 400 mL of ice-cold water. A precipitate (the crude product) should form. Stir the aqueous suspension for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with deionized water (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum. The expected product is an off-white to pale yellow solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-chloro-4-(methylsulfonyl)-2-nitrobenzene: This compound is an irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dimethyl malonate: Combustible liquid and vapor. Causes skin and serious eye irritation. Handle with care.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It is crucial to avoid inhalation and skin contact.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.

Results and Characterization

The successful synthesis should yield this compound as a solid.

  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 124-126 °C

  • Characterization: The identity and purity of the product should be confirmed using standard analytical techniques:

    • 1H NMR: To confirm the chemical structure.

    • 13C NMR: To further confirm the carbon framework.

    • Mass Spectrometry: To determine the molecular weight.

    • FTIR: To identify functional groups.

References

  • Albrecht, W. et al. (2004). Process for the manufacturing of Nitisinone. World Intellectual Property Organization.
  • Lock, E. A., et al. (2004). The synthesis of Nitisinone (NTBC) and its 13C4-labelled analogue. Journal of Labelled Compounds and Radiopharmaceuticals, 47(1), 15-22. [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds on aromatic rings is a cornerstone of modern synthetic chemistry. Among the various methods, nucleophilic aromatic substitution (SNAr) offers a powerful, metal-free approach to functionalize electron-deficient arenes. This guide provides an in-depth exploration of the SNAr reaction utilizing dimethyl malonate, a readily available and versatile carbon nucleophile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights gleaned from practical application to empower you to successfully implement and optimize this transformation in your work.

The Scientific Foundation: Understanding the SNAr Reaction with Dimethyl Malonate

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs).[1][2][3][4] The reaction with dimethyl malonate is particularly valuable as it introduces a malonate moiety that can be further elaborated, for instance, through decarboxylation to yield arylacetic acid derivatives, which are prevalent motifs in pharmaceuticals.

The Mechanism of Action: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct SN2 displacement, which is sterically hindered, nor an SN1 pathway, due to the instability of the aryl cation.[1] Instead, it follows a two-step addition-elimination mechanism.[1][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base to form a resonance-stabilized enolate. This carbanion then attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring.[1] This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity is restored in the second, faster step, where the leaving group is expelled from the Meisenheimer complex, yielding the final arylated malonate product.[1]

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[1][2]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start Dimethyl Malonate + Base Enolate Malonate Enolate (Nucleophile) Start->Enolate Deprotonation Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Enolate->Meisenheimer Attack at C-X ArylHalide Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) ArylHalide->Meisenheimer Product Dimethyl Arylmalonate Meisenheimer->Product Rearomatization Meisenheimer->Product Loss of Leaving Group LeavingGroup Leaving Group Anion

Caption: Workflow of the SNAr reaction with dimethyl malonate.

Key Parameters Influencing Reaction Success

A thorough understanding of the interplay between the substrate, nucleophile, base, and solvent is paramount for a successful SNAr reaction.

  • The Aromatic Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R). The more EWGs present, the faster the reaction. The position of these groups is critical; ortho and para substitution to the leaving group allows for effective resonance stabilization of the Meisenheimer intermediate. Meta substitution offers no such stabilization and is generally unreactive.[1]

  • The Leaving Group: The nature of the leaving group in SNAr reactions follows a trend that is counterintuitive to SN2 reactions. The reactivity order is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

  • The Nucleophile Generation: Dimethyl malonate is not nucleophilic enough to attack the aromatic ring directly. It must first be deprotonated to its enolate form. The choice of base is critical and depends on the acidity of the malonate's α-protons.

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are the solvents of choice for SNAr reactions. These solvents are effective at solvating the cation of the base, leaving the anion more "naked" and reactive. They also help to stabilize the charged Meisenheimer complex.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a representative SNAr reaction between 2,4-dinitrochlorobenzene and dimethyl malonate.

Reagents and Equipment
  • Reagents: 2,4-dinitrochlorobenzene, dimethyl malonate, sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate, anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous ammonium chloride, brine, and anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (e.g., nitrogen or argon line), dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Protocol 1: Using Sodium Hydride as a Base

This protocol is suitable for generating the malonate enolate quickly and efficiently. Caution: Sodium hydride is a flammable solid and reacts violently with water. The combination of NaH and DMF can lead to exothermic decomposition at elevated temperatures.[7][8][9][10] Handle with extreme care under an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via syringe over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the sodium salt of dimethyl malonate.

  • Aryl Halide Addition: Dissolve 2,4-dinitrochlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the malonate enolate solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Using Potassium Carbonate as a Base

This protocol offers a milder and often safer alternative to sodium hydride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dinitrochlorobenzene (1.0 equivalent), dimethyl malonate (1.2 equivalents), and finely powdered anhydrous potassium carbonate (2.0 equivalents).[11]

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

  • Workup and Purification: After cooling to room temperature, filter off the potassium carbonate. Dilute the filtrate with water and extract with diethyl ether. The subsequent workup and purification steps are similar to Protocol 1.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble and Dry Glassware under Inert Atmosphere Reagents Weigh Reagents Setup->Reagents Base Add Base (NaH or K2CO3) to Anhydrous DMF Reagents->Base Enolate Add Dimethyl Malonate (Formation of Enolate) Base->Enolate ArylHalide Add Activated Aryl Halide Enolate->ArylHalide Stir Stir at Appropriate Temperature (Monitor by TLC) ArylHalide->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for the SNAr reaction.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly impact the yield of the desired dimethyl arylmalonate. The following table provides a summary of expected outcomes based on different substrates and conditions, synthesized from literature precedents.

EntryAryl HalideLeaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)
11-Fluoro-2,4-dinitrobenzeneFNaHDMFRT2>90
21-Chloro-2,4-dinitrobenzeneClNaHDMFRT4~85
31-Chloro-4-nitrobenzeneClK₂CO₃DMF10012~70
44-FluoronitrobenzeneFK₂CO₃DMSO1208~75
51-Chloro-2-nitrobenzeneClNaHDMF506~80

Yields are approximate and can vary based on the specific reaction scale and purification method.

Field-Proven Insights: Troubleshooting and Optimization

Even with well-defined protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Nucleophile: Ensure the base is of good quality and the reaction is performed under strictly anhydrous conditions, especially when using sodium hydride. Incomplete deprotonation of dimethyl malonate is a common cause of failure.

    • Poorly Activated Substrate: The SNAr reaction is highly sensitive to the electronic nature of the aryl halide. If the substrate lacks strong electron-withdrawing groups at the ortho/para positions, the reaction will be sluggish or may not proceed at all. Consider using a more activated substrate if possible.

    • Insufficient Temperature: While highly activated substrates react at room temperature, less activated ones may require heating. Incrementally increase the reaction temperature, but be mindful of potential side reactions and solvent decomposition, particularly with DMF and DMSO at high temperatures.[7][12]

  • Formation of Side Products:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the aryl halide, especially under basic conditions at elevated temperatures. Ensure all reagents and solvents are anhydrous.

    • Solvent Decomposition: The combination of strong bases like NaH with DMF can lead to the formation of dimethylamine, which can act as a competing nucleophile.[7] If this is an issue, consider using a different solvent or a milder base like potassium carbonate.

  • Difficult Purification:

    • Residual DMF/DMSO: These high-boiling solvents can be challenging to remove completely. After the main extraction, washing the organic layer multiple times with water can help remove residual DMF or DMSO.[13]

    • Product Oiling Out: Some dimethyl arylmalonates may be oils or low-melting solids. Purification by column chromatography is often the most effective method.

Conclusion

The nucleophilic aromatic substitution reaction with dimethyl malonate is a robust and versatile method for the arylation of activated aromatic systems. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of valuable dimethyl arylmalonate building blocks. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation in drug discovery and development.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 389-407. [Link]

  • Hinz, D. J., et al. (2025). Apparent Gas-Phase Nucleophilic Aromatic Substitution Reactions of Dimethyl(phenyl)silyl Cations. ResearchGate. [Link]

  • Babu, G. R., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

  • DeLuca, R. J., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 923-925. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). C-arylation of diethyl malonate using different aryl halides. ResearchGate. [Link]

  • Rai, R., et al. (2010). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Journal of Crystal Growth, 312(15), 2314-2319. [Link]

  • Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: aN,N-dimethyl formamide, potassium carbonate.... [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. [Link]

  • PubMed. (2004). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2019). Mechanistic studies on nucleophilic aromatic substitution reactions on.... [Link]

  • ResearchGate. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]

  • Clayden, J., et al. (2012). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Angewandte Chemie International Edition, 51(30), 7358-7362. [Link]

  • Chemistry LibreTexts. (2020). 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. [Link]

  • The Safety Letter. (2022). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. [Link]

  • ResearchGate. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • Organic Syntheses. (n.d.). METHYL DIFORMYLACETATE. [Link]

  • Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. [Link]

  • Chemical Safety Library. (2022). CSL00191. [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • ResearchGate. (2012). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. [Link]

  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

  • Shibasaki, M., et al. (2004). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 80, 1. [Link]

  • ResearchGate. (2019). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. [Link]

  • Royal Society of Chemistry. (2015). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. [Link]

Sources

The Strategic Utility of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

In the landscape of modern synthetic organic chemistry, the demand for novel heterocyclic compounds remains insatiable, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The strategic design of starting materials that offer convergent and efficient pathways to diverse heterocyclic cores is therefore of paramount importance. "Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate" emerges as a highly valuable and versatile building block for this purpose. Its unique trifunctionalized aromatic ring, featuring a nitro group for reductive cyclization, a potent electron-withdrawing methylsulfonyl group to activate the aromatic system, and a malonate moiety for further elaboration, provides a powerful toolkit for the synthesis of a range of medicinally relevant heterocycles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and explore its utility in the construction of important heterocyclic systems such as benzothiazines and quinoxalines.

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The synthesis of the title compound is predicated on a well-established reaction mechanism: nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to a halogen leaving group significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the efficient displacement of the halide by the dimethyl malonate anion.

A plausible and efficient synthetic route commences with the commercially available 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. The protocol described below is adapted from the successful synthesis of the analogous 2-(4-bromo-2-nitrophenyl)malonate, leveraging the similar reactivity profile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-chloro-4-(methylsulfonyl)-2-nitrobenzene

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate (1.1 equivalents) dropwise. The addition should be slow to control the evolution of hydrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the gas evolution ceases, indicating the complete formation of the sodium salt of dimethyl malonate.

  • Add a solution of 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate dimethyl malonate, forming the nucleophilic enolate.

  • DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (Na+) while leaving the nucleophile relatively unsolvated and highly reactive.

  • Heating: Provides the necessary activation energy for the nucleophilic attack and subsequent displacement of the chloride.

  • Aqueous Workup with NH4Cl: Neutralizes any unreacted sodium hydride and provides a mildly acidic environment to protonate any remaining enolate.

Application in Heterocyclic Synthesis: Reductive Cyclization as a Key Strategy

A cornerstone of the utility of this compound lies in the strategic reduction of the nitro group to an amine. This in situ generated aniline derivative is poised for intramolecular cyclization with the adjacent malonate moiety, or can be further functionalized to participate in various cyclization cascades.

Synthesis of 7-Sulfonyl-Substituted Benzothiazine Derivatives

Benzothiazines are a class of heterocyclic compounds with a wide range of biological activities. The title malonate provides an elegant entry into this scaffold. The key transformation involves a reductive cyclization, where the newly formed amino group attacks one of the carbonyls of the malonate ester, followed by elimination of a molecule of methanol.

Reaction Workflow:

G A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, SnCl2/HCl) A->B C Intermediate: 2-Amino-4-(methylsulfonyl)phenylmalonate B->C D Intramolecular Cyclization (Spontaneous or Heat-induced) C->D E Methyl 3-hydroxy-7-(methylsulfonyl)-4H-1,4-benzothiazine-2-carboxylate D->E

Figure 1: General workflow for the synthesis of benzothiazine derivatives.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-7-(methylsulfonyl)-4H-1,4-benzothiazine-2-carboxylate

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 equivalent) in a mixture of ethanol and glacial acetic acid, add iron powder (5-10 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired benzothiazine derivative.

Mechanistic Insight:

The strong electron-withdrawing nature of the methylsulfonyl group at the para position to the forming amino group enhances the acidity of the N-H protons, potentially facilitating the cyclization step.

Synthesis of 7-Sulfonyl-Substituted Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis of quinoxaline derivatives from the title malonate involves a tandem reduction-condensation-cyclization sequence.

Reaction Workflow:

G A This compound B Reduction of Nitro Group (e.g., H2/Pd-C) A->B C Intermediate: 2-Amino-4-(methylsulfonyl)phenylmalonate B->C D Reaction with a 1,2-Dicarbonyl Compound (e.g., Glyoxal) C->D E Intermediate Diamine Condensation D->E F Cyclization and Aromatization E->F G Methyl 3-hydroxy-7-(methylsulfonyl)quinoxaline-2-carboxylate F->G

Figure 2: General workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-7-(methylsulfonyl)quinoxaline-2-carboxylate

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Glyoxal (40% aqueous solution)

  • Triethylamine

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol, add 10% Pd/C (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.

  • To the filtrate, add glyoxal (1.1 equivalents) and a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired quinoxaline derivative.

Data Summary Table:

Heterocycle ClassKey ReactionTypical ReagentsExpected Product
BenzothiazinesReductive CyclizationFe/AcOH or SnCl2/HClMethyl 3-hydroxy-7-(methylsulfonyl)-4H-1,4-benzothiazine-2-carboxylate
QuinoxalinesReductive CondensationH2/Pd-C, then a 1,2-dicarbonylMethyl 3-hydroxy-7-(methylsulfonyl)quinoxaline-2-carboxylate

Conclusion and Future Outlook

This compound stands out as a strategically designed and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. Its facile preparation via nucleophilic aromatic substitution and the subsequent opportunities for diverse transformations, primarily through reductive cyclization of the nitro group, make it an invaluable tool for synthetic and medicinal chemists. The protocols outlined in this application note provide a solid foundation for the exploration of its chemistry. Future work in this area could involve expanding the scope of the reductive cyclization to include different reducing agents and catalysts, as well as exploring the reactivity of the malonate moiety in post-cyclization modifications to generate extensive libraries of novel heterocyclic compounds for biological screening. The strong electron-withdrawing methylsulfonyl group also opens avenues for further functionalization of the heterocyclic products through nucleophilic aromatic substitution on the benzene ring, further enhancing the synthetic utility of this remarkable building block.

References

  • Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. PrepChem.com. [Link]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. [Link]

Synthesis of GLUT5 inhibitors using nitrophenyl malonates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of GLUT5 Inhibitors Based on the Nitrophenyl Malonate Scaffold

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel inhibitors for the fructose transporter GLUT5, utilizing the versatile nitrophenyl malonate chemical scaffold.

Introduction: GLUT5 as a High-Value Therapeutic Target

The facilitative glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a membrane protein with high specificity for fructose transport.[1] While its expression is physiologically prominent in the small intestine for dietary fructose absorption, its aberrant overexpression has been strongly implicated in the pathology of various diseases.[2] In particular, many cancer cells, including those in breast and pancreatic cancers, upregulate GLUT5 to utilize fructose as an alternative energy source to fuel their rapid proliferation and metabolic reprogramming.[3][4][5] This reliance on fructose presents a unique therapeutic window. Furthermore, elevated GLUT5 activity is linked to metabolic disorders such as obesity and type 2 diabetes, making it a compelling target for drug discovery.[1][2][6]

Inhibiting GLUT5 can selectively starve cancer cells or modulate metabolic pathways, offering a promising therapeutic strategy.[7] This guide focuses on a rational approach to developing such inhibitors, starting from the nitrophenyl malonate core.

The Rationale for the Nitrophenyl Malonate Scaffold

The choice of the nitrophenyl malonate scaffold is a deliberate one, grounded in established medicinal chemistry principles.[8]

  • The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and a versatile chemical handle.[9] Its presence can be crucial for establishing key interactions within a protein's binding pocket, such as hydrogen bonds or π-π stacking. In the context of transporter inhibition, moieties like the nitrophenyl group have been identified in other successful inhibitors. For example, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified as a selective GLUT5 inhibitor through virtual screening.[3]

  • The Malonate Core: Diethyl malonate and its derivatives are foundational building blocks in organic synthesis, renowned for the acidity of the α-hydrogen, which allows for facile deprotonation and subsequent alkylation or arylation reactions.[10] This chemical versatility enables the rapid generation of a diverse library of compounds by introducing various substituents at the central carbon, allowing for a thorough exploration of the structure-activity relationship (SAR).

The combination of these two motifs provides a robust platform for creating a library of potential GLUT5 inhibitors with diverse chemical properties for screening.

Experimental Workflow and Design

The overall process for identifying novel GLUT5 inhibitors from a nitrophenyl malonate library follows a logical and iterative sequence. The workflow is designed to move from broad synthesis to specific biological validation.

G cluster_0 Phase 1: Synthesis & Chemistry cluster_1 Phase 2: Biological Evaluation A Selection of Starting Materials (Substituted Nitrophenyl Halides) B Synthesis of Core Scaffold (Nucleophilic Substitution with Diethyl Malonate) A->B Step 1 C Purification & Characterization (Chromatography, NMR, MS) B->C Step 2 D Primary Screening (In Vitro GLUT5 Transport Assay) C->D Compound Library E Dose-Response & IC50 Determination D->E Hit Confirmation F Selectivity Profiling (vs. GLUT1, GLUT2, etc.) E->F Lead Characterization G Structure-Activity Relationship (SAR) & Lead Optimization F->G Validated Hit

Caption: High-level workflow for the discovery of GLUT5 inhibitors.

Detailed Synthesis Protocol: Diethyl 2-(4-nitrophenyl)malonate Derivatives

This protocol describes a general and robust method for synthesizing substituted nitrophenyl malonate compounds. The reaction is a classic nucleophilic aromatic substitution or alkylation, depending on the starting materials.

Causality Behind Experimental Choices:
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for completely deprotonating the diethyl malonate to form the reactive enolate. An alternative, milder base like potassium carbonate (K2CO3) can also be used, particularly with more reactive halides.

  • Solvent: Anhydrous Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the nucleophilic attack. It also has a high boiling point, allowing for heating if the reaction is sluggish.

  • Inert Atmosphere: An argon or nitrogen atmosphere is crucial because the malonate enolate and NaH are sensitive to moisture and oxygen, which could quench the reaction.

  • Purification: Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and byproducts.

Step-by-Step Protocol:
  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and carefully decant the hexane each time.

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Slowly add diethyl malonate (1.0 eq) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve. The mixture should become a clear or slightly hazy solution.

  • Nucleophilic Substitution: Add the substituted 4-nitrobenzyl bromide or 1-fluoro-4-nitrobenzene derivative (1.1 eq), dissolved in a minimal amount of anhydrous DMF, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane).

  • Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution, 2 x 30 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure nitrophenyl malonate derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro GLUT5 Inhibition Assay

The most direct way to validate the synthesized compounds is to measure their ability to block fructose transport in a cellular context. This protocol uses a competitive uptake assay in a GLUT5-expressing breast cancer cell line (e.g., MCF7 or EMT6).[3][11]

G A Culture GLUT5-expressing cells (e.g., MCF7) in 96-well plates B Pre-incubate cells with varying concentrations of Test Inhibitor A->B C Add labeled substrate (e.g., [14C]-D-Fructose) B->C D Incubate for a short period (e.g., 1-5 minutes) C->D E Stop transport by washing with ice-cold buffer D->E F Lyse cells to release intracellular contents E->F G Quantify internalized label (Scintillation Counting) F->G H Calculate % Inhibition and determine IC50 value G->H

Caption: Workflow for the cellular GLUT5 inhibition assay.

Step-by-Step Protocol:
  • Cell Seeding: Seed MCF7 cells into a 96-well cell culture plate at a density of 50,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized nitrophenyl malonate inhibitor in DMSO. Create a series of dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Inhibitor Pre-incubation: Aspirate the culture medium from the cells and wash once with warm assay buffer. Add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells for "no inhibitor" (vehicle control) and "maximum inhibition" (e.g., using a known inhibitor like MSNBA). Incubate for 20 minutes at 37°C.[3]

  • Initiate Uptake: Add 10 µL of radiolabeled [14C]-D-fructose (final concentration ~10 µM) to each well to initiate the transport assay.

  • Transport Time: Allow fructose transport to proceed for exactly 2 minutes at room temperature. The short time frame ensures measurement of the initial uptake rate.[3][12]

  • Stop Transport: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold stop buffer (assay buffer containing 200 µM phloretin).

  • Cell Lysis: Add 100 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor required to reduce fructose transport by 50%).

Data Presentation and Interpretation

Organizing the synthetic and biological data in a clear, tabular format is essential for identifying promising candidates and understanding the structure-activity relationship (SAR).

Compound IDR-Group on Nitrophenyl RingYield (%)Purity (%)GLUT5 IC50 (µM)
NMP-001-H78>9825.4
NMP-0024-Chloro72>9915.2
NMP-0034-Trifluoromethyl65>988.7
NMP-0044-Methoxy81>9945.1
NMP-0053-Fluoro75>9718.9

This table contains representative, hypothetical data for illustrative purposes.

Interpretation: From this hypothetical data, a clear trend emerges. Electron-withdrawing groups at the 4-position of the nitrophenyl ring (e.g., -Cl, -CF3) appear to enhance inhibitory potency compared to the unsubstituted analog (NMP-001). Conversely, an electron-donating group (e.g., -OCH3) is detrimental to activity. This insight guides the next round of synthesis, focusing on exploring other electron-deficient substituents to further optimize potency.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the synthesis and evaluation of novel GLUT5 inhibitors based on a nitrophenyl malonate scaffold. The protocols provided are robust and grounded in established chemical and biological principles. By following this workflow, research teams can efficiently generate and screen compound libraries to identify potent and selective GLUT5 inhibitors.

Future work should focus on optimizing the lead compounds for improved potency, selectivity against other GLUT isoforms, and favorable drug-like properties (e.g., solubility, metabolic stability). The most promising candidates can then advance to more complex in vivo models of cancer or metabolic disease to validate their therapeutic potential.

References

  • Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. (2016). Scientific Reports. [Link]

  • Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity. (2015). Scientific Reports. [Link]

  • Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5. (2000). Bioorganic & Medicinal Chemistry. [Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022). Molecules. [Link]

  • Regulation of the fructose transporter GLUT5 in health and disease. (2008). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • GLUT5: structure, functions, diseases and potential applications. (2023). Acta Biochimica et Biophysica Sinica. [Link]

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. (2022). ACS Bio & Med Chem Au. [Link]

  • Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. (2024). ChemMedChem. [Link]

  • Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential. (2020). Scientific Reports. [Link]

  • Nitro Group Containing Drugs. MDPI. [Link]

  • Structure and mechanism of the mammalian fructose transporter GLUT5. (2015). Nature. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2018). ACS Omega. [Link]

  • Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. (2022). Molecules. [Link]

  • The roles of GLUT5 in cancer progression, metastasis, and drug resistance. (2024). Cancer Metastasis Reviews. [Link]

  • Characterization of rGLUT5 and inhibitor design. ResearchGate. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). Molecules. [Link]

  • The changing landscape of medicinal chemistry optimization. (2025). Nature Reviews Drug Discovery. [Link]

  • Regulation of the fructose transporter GLUT5 in health and disease. Semantic Scholar. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). Chemical Science. [Link]

  • Regulation of the fructose transporter GLUT5 in health and disease. (2008). American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

Application Note: High-Purity Isolation of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed protocol for the purification of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, a key intermediate in various synthetic pathways. Due to the compound's polarity, driven by the nitro and sulfonyl functional groups, normal-phase flash column chromatography is the method of choice. This guide outlines a robust, validated workflow from mobile phase selection to post-purification analysis, designed for researchers in synthetic chemistry and drug development to achieve high purity and yield.

Principle of Separation

The purification of this compound is achieved using normal-phase chromatography. This technique separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[1][2][3]

  • Stationary Phase: A high-purity silica gel is used as the polar stationary phase.[4][5] The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can form hydrogen bonds and dipole-dipole interactions with analytes.[2]

  • Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), serves as the mobile phase.[6][7]

  • Separation Mechanism: The crude sample is loaded onto the silica column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases.[1][5] The target compound, being polar due to its nitro, sulfonyl, and ester groups, will have a stronger affinity (adsorption) for the polar silica gel compared to less polar impurities.[1][8] By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and eluted. Less polar impurities will elute first, followed by the target compound, and finally, any more polar impurities.[2]

This differential migration through the column allows for the collection of the target compound in isolated, high-purity fractions.

Materials and Equipment

Category Item Specifications Vendor Example
Chemicals & Solvents Crude this compoundSynthesis-gradeInternal Synthesis
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)Sigma-Aldrich, Merck
n-HexaneHPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR
Dichloromethane (DCM)HPLC GradeEMD Millipore
Apparatus Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage® SelektTeledyne ISCO
Pre-packed Silica Gel ColumnsSized based on sample load (e.g., 40g for 1g crude)Vendor Specific
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck
TLC Developing ChamberGlass, with lidKimble Chase
UV Lamp254 nm and 365 nmVWR
Rotary EvaporatorWith vacuum pump and water bathBüchi
GlasswareRound-bottom flasks, beakers, test tubes, Pasteur pipettesPyrex, Kimble

Experimental Protocol

This protocol is a self-validating system, incorporating Thin-Layer Chromatography (TLC) at critical stages to guide and confirm the separation's success.

Part A: Initial Analysis and Solvent System Selection via TLC

The success of column chromatography is predicated on the selection of an appropriate mobile phase. TLC is an essential tool for this determination.[9][10]

  • Prepare Stock Solutions:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a concentrated stock solution.

  • TLC Screening:

    • Spot the crude mixture onto several TLC plates.

    • Develop each plate in a chamber containing a different solvent system. Start with a non-polar mixture and gradually increase polarity. Good starting points include Hexane:EtOAc ratios of 9:1, 4:1, and 7:3.[6]

  • Identify Optimal System:

    • Visualize the developed plates under a UV lamp (254 nm).

    • The ideal solvent system will show good separation between the target compound spot and impurities.

    • Causality: The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[11] An Rf in this range ensures the compound will move through the column effectively but still interact sufficiently with the stationary phase to separate from impurities. A high Rf means the compound will elute too quickly with poor separation, while a very low Rf will lead to long run times and broad peaks.

    • The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[10]

Part B: Automated Flash Chromatography Workflow

The following diagram illustrates the comprehensive purification workflow.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Solvent Scouting) Crude 2. Prepare Crude Sample (Dry Loading) TLC->Crude System 3. Prime System (Equilibrate Column) Crude->System Load 4. Load Sample onto Column System->Load Elute 5. Elute with Gradient (e.g., 10-60% EtOAc in Hexane) Load->Elute Collect 6. Collect Fractions (UV-Triggered) Elute->Collect TLC_Fractions 7. Analyze Fractions (TLC) Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 10. Final Product (Pure Compound) Evaporate->Final

Caption: Workflow for Purification of this compound.

Step-by-Step Methodology:

  • Column Selection and Equilibration:

    • Based on the mass of the crude material (e.g., ~1-1.5g), select an appropriately sized pre-packed silica column (e.g., 40g).

    • Install the column on the automated system.

    • Equilibrate the column by flushing with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane) for at least 2-3 column volumes.

    • Rationale: Equilibration ensures the entire stationary phase is wetted and the chemical environment is uniform before the sample is introduced, leading to better separation and reproducible results.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto silica.[12]

    • Load this powder into an empty solid-load cartridge and attach it to the system.

    • Rationale: Dry loading is superior to liquid injection for this application. It prevents the dissolution solvent from interfering with the initial separation at the top of the column, resulting in sharper bands and improved resolution.[12][13]

  • Elution and Fraction Collection:

    • Set up a linear gradient based on the TLC results. For example, from 10% EtOAc in Hexane to 60% EtOAc in Hexane over 15-20 column volumes.

    • Set the flow rate according to the column size (e.g., 40 mL/min for a 40g column).

    • Monitor the elution using the system's UV detector. Set the system to automatically collect fractions based on UV absorbance peaks.

    • Rationale: A gradient elution is more efficient than an isocratic (constant solvent mixture) elution for separating compounds with different polarities.[12] It allows less polar impurities to elute quickly in the low-polarity phase and then speeds up the elution of the more polar target compound as the solvent strength increases, saving time and solvent.

  • Post-Column Fraction Analysis:

    • Once the run is complete, analyze the collected fractions using TLC to determine which contain the pure product.[9]

    • Spot every 2-3 fractions on a single TLC plate. For better comparison, a "cospot" can be used where a sample of the starting material and a fraction are spotted in the same lane.[14]

    • Develop the TLC plate using the same solvent system that gave an Rf of ~0.3.

    • Identify the fractions containing only the spot corresponding to the pure target compound.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification protocol.

Parameter Value / Observation Rationale / Comment
Stationary Phase Silica Gel, 40-63 µmStandard for normal-phase flash chromatography.[5]
Mobile Phase Linear Gradient: 10% to 60% Ethyl Acetate in HexaneThis range effectively elutes the polar target compound after removing non-polar impurities.
TLC Rf of Target ~0.30 in 30% EtOAc/HexaneIndicates optimal solvent strength for good separation on the column.[11]
Loading Method Dry Loading on SilicaPrevents band broadening and improves resolution.[12]
Detection UV at 254 nmThe aromatic nitro-phenyl ring is strongly UV-active.
Expected Purity >98% (by HPLC/NMR)Post-purification analysis is required to confirm purity.
Appearance Typically a pale yellow solidBased on similar known compounds.[15]

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

G Start Problem Observed Q1 Poor or No Separation? Start->Q1 Q2 Compound Not Eluting? Start->Q2 Q3 Cracked Column Bed? Start->Q3 Sol1 Solution: - Re-evaluate solvent system via TLC. - Ensure target Rf is 0.2-0.35. - Use a shallower gradient. Q1->Sol1 Yes Sol2 Solution: - Increase final polarity of gradient. - Check compound stability on silica. - Ensure correct solvent bottles were used. Q2->Sol2 Yes Sol3 Solution: - Repack or replace the column. - Avoid sudden solvent changes or high pressure. - Ensure proper column equilibration. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting common flash chromatography issues.

  • Problem: Poor Separation (Overlapping Peaks): The polarity difference between the chosen mobile phase and the compounds is too small. Solution: Re-develop the TLC method to find a solvent system that provides better spot separation.[16] Employ a shallower, longer gradient during the column run to increase resolution.

  • Problem: Compound Does Not Elute: The mobile phase is not polar enough to displace the highly polar compound from the silica. Solution: Increase the maximum percentage of the polar solvent (EtOAc) in the gradient.[16] In extreme cases, a stronger polar solvent like methanol can be added to the dichloromethane (up to 10%), but be aware that methanol can dissolve some silica.[6]

  • Problem: Cracks or Channels in the Column Bed: This leads to uneven solvent flow and very poor separation as the sample bypasses the stationary phase. Solution: This is often due to improper packing or thermal stress from adding solvent too quickly.[17] Using high-quality, pre-packed commercial columns minimizes this risk. Ensure the column is fully equilibrated before loading and avoid sudden changes in solvent composition or pressure.[11][17]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane is flammable; keep away from ignition sources.

  • Dichloromethane is a suspected carcinogen; handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (January 2023). Purification of strong polar and basic compounds. [Link]

  • ChemHelp ASAP. (February 2021). column chromatography & purification of organic compounds. [Link]

  • CDN Publishing. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Columbia University. Column chromatography. [Link]

  • Chemistry LibreTexts. (April 2022). 2.3D: Separation Theory. [Link]

  • Magritek. (2015). Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (January 2024). How To Choose Mobile Phase For Column Chromatography? [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. [Link]

  • PubChem. Dimethyl 2-(4-methoxyphenyl)malonate. [Link]

  • University of Rochester, Department of Chemistry. How to Monitor by TLC. [Link]

  • ChemistryViews. (August 2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Phenomenex. (August 2023). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ALWSCI. (April 2024). What Is Normal Phase And Reversed Phase Chromatography? [Link]

  • Hawach. (February 2024). Several Problems of Flash Column Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Veeprho. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Link]

  • Teledyne ISCO. (March 2019). Chromatography Troubleshooting. [Link]

  • Professor Dave Explains. (February 2023). Performing Thin Layer Chromatography (TLC). [Link]

  • Carl ROTH. Dimethyl malonate, 250 ml, CAS No. 108-59-8. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • Biotage. (January 2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, with the enolate of dimethyl malonate. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the aromatic ring for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis?

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are the deprotonation of dimethyl malonate to form a nucleophilic enolate, followed by the attack of this enolate on the electron-deficient aromatic ring, displacing a halide leaving group.

Reaction_Scheme reagent1 Dimethyl Malonate intermediate Malonate Enolate reagent1->intermediate Deprotonation reagent2 Base (e.g., NaH) reagent2->intermediate product Dimethyl 2-(4-(methylsulfonyl)- 2-nitrophenyl)malonate intermediate->product SNAr Attack aryl_halide 1-Chloro-4-(methylsulfonyl)- 2-nitrobenzene aryl_halide->product side_product Salt (e.g., NaCl)

Caption: General SNAr reaction scheme.

Q2: Which starting aryl halide should I use?

The reactivity of the leaving group is crucial. Generally, the order of reactivity for the leaving group (X) in SNAr reactions is F > Cl > Br > I. While 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene would be the most reactive, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene is a common and effective starting material.

Q3: What are the most critical parameters for optimizing the yield?

The key parameters to control for optimal yield are:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to fully deprotonate the dimethyl malonate. Sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a common choice.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A typical temperature range is 80-100°C.[1]

  • Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the point of completion. Prolonged reaction times at high temperatures can lead to byproduct formation.

  • Moisture Control: The reaction is sensitive to moisture, as water can quench the malonate enolate and hydrolyze the ester groups. Ensure all reagents and solvents are anhydrous.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Ineffective Deprotonation The base used was not strong enough to fully deprotonate the dimethyl malonate, or it was degraded by moisture.Use a fresh, high-purity strong base like sodium hydride (NaH). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature The activation energy for the SNAr reaction was not reached, leading to a sluggish or stalled reaction.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Poor Quality Starting Materials The aryl halide may be impure, or the dimethyl malonate may contain water or other impurities.Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion.Use a slight excess (1.1-1.2 equivalents) of dimethyl malonate and the base relative to the aryl halide to ensure complete consumption of the limiting reagent.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Side Reactions At elevated temperatures, side reactions such as hydrolysis of the ester groups or reactions involving the nitro group can occur.Optimize the reaction temperature and time. Consider using a milder base if possible. A detailed workup procedure with careful pH control during extraction can help remove some acidic or basic impurities.
Unreacted Starting Materials The reaction did not go to completion.Refer to the solutions for "Low or No Product Yield." Ensure sufficient reaction time and appropriate temperature.
Dialkylation Product A second molecule of the aryl halide reacts with the product. This is less common in this specific synthesis due to steric hindrance but can be a possibility.Use a larger excess of dimethyl malonate to favor mono-alkylation.

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Caption: Troubleshooting workflow for yield optimization.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-chloro-4-(methylsulfonyl)-2-nitrobenzene

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Inert gas supply (nitrogen or argon)

  • Separatory funnel

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq.) to a dry round-bottom flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Enolate Formation: Add anhydrous DMSO to the flask, followed by the dropwise addition of dimethyl malonate (1.1 eq.) at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the malonate enolate.

  • SNAr Reaction: Add 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq.) to the reaction mixture. Heat the mixture to 80-100°C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate-hexane) or by column chromatography on silica gel.[1]

References

  • PrepChem. Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

Sources

Technical Support Center: Synthesis of Nitrophenyl Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of nitrophenyl malonates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during this critical synthesis. Our goal is to equip you with the expertise to navigate potential side reactions, optimize your protocols, and ensure the integrity of your final product.

I. Understanding the Core Synthesis and Its Challenges

The synthesis of nitrophenyl malonates, key intermediates in various pharmaceutical and chemical manufacturing processes, typically involves the alkylation of a malonic ester with a nitrophenyl halide or a related electrophile. While seemingly straightforward, this reaction is often accompanied by several side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during the synthesis of nitrophenyl malonates?

A1: The primary side reactions of concern are dialkylation, self-condensation of the malonic ester, and hydrolysis of the ester groups. The presence of the nitro group on the phenyl ring can also lead to undesired side reactions under certain conditions.

Q2: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it likely to be?

A2: A common higher molecular weight byproduct is the dialkylated malonate. This occurs when the initially formed mono-alkylated product is deprotonated again and reacts with a second molecule of the electrophile.[1] This is a significant issue that can lower the yield of the desired monosubstituted product.[1]

Q3: My final product seems to be contaminated with unreacted diethyl malonate. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors including insufficient base, low reaction temperature, or a less reactive electrophile. Ensuring the use of a slight excess of a suitable base (e.g., sodium ethoxide) and optimizing the reaction temperature can drive the reaction to completion.

Q4: After workup, I notice the presence of p-nitrophenol. What is the cause of this impurity?

A4: The presence of p-nitrophenol is likely due to the hydrolysis of the nitrophenyl ester linkage, either in the starting material (if using a pre-formed nitrophenyl ester) or the product during workup.[2][3] Hydrolysis can be catalyzed by either acidic or basic conditions.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of nitrophenyl malonates.

Issue 1: Low Yield of the Desired Monosubstituted Nitrophenyl Malonate
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation - Use a stronger base or ensure the base is anhydrous and of high purity.- Increase the stoichiometry of the base to 1.1-1.2 equivalents.The acidity of the α-proton of the malonic ester requires a sufficiently strong base for complete enolate formation.[4][5]
Dialkylation - Use a 1:1 stoichiometry of the malonic ester to the electrophile.- Add the electrophile slowly to the reaction mixture.This minimizes the concentration of the electrophile available to react with the product enolate.[1]
Low Reactivity of Electrophile - Increase the reaction temperature.- Use a more reactive leaving group on the nitrophenyl electrophile (e.g., iodide instead of chloride).Higher temperatures increase reaction kinetics, while a better leaving group facilitates the nucleophilic substitution.
Side Reactions - Optimize reaction conditions (temperature, time) to favor the desired reaction.Prolonged reaction times or excessively high temperatures can promote side reactions like decomposition.[6]
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Method Troubleshooting and Purification
Dialkylated Product - Mass Spectrometry (MS) will show a higher molecular weight corresponding to the addition of two nitrophenyl groups.[7]- NMR spectroscopy will show a loss of the α-proton signal.- Prevention: See "Dialkylation" under Issue 1.- Purification: Column chromatography is typically effective for separating the mono- and di-substituted products.
Unreacted Malonic Ester - Gas Chromatography (GC) or HPLC analysis will show a peak corresponding to the starting malonic ester.[8]- Prevention: Ensure complete reaction by using a slight excess of the electrophile or extending the reaction time.- Purification: Can often be removed by vacuum distillation if the product is not volatile.
p-Nitrophenol - HPLC analysis will show a peak with a retention time matching that of a p-nitrophenol standard.- Prevention: Perform the workup under neutral or slightly acidic conditions to minimize ester hydrolysis.[2]- Purification: Can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).
o-Nitrophenol Isomer - HPLC or GC analysis will show a peak with a different retention time than the desired p-isomer.- Prevention: Use a starting material with high isomeric purity.- Purification: Isomeric separation can be challenging but may be achieved by careful column chromatography or recrystallization.[9]

IV. Experimental Protocols and Methodologies

Protocol 1: General Procedure for the Synthesis of Diethyl 2-(4-nitrophenyl)malonate

Materials:

  • Diethyl malonate

  • 4-Nitrochlorobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 4-nitrochlorobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 9 hours.[10]

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% hydrochloric acid and then with saturated sodium chloride solution.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Analytical Method for Monitoring Reaction Progress by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the starting materials and the expected product.

  • During the reaction, withdraw a small aliquot of the reaction mixture at regular intervals.

  • Quench the aliquot with a small amount of dilute acid.

  • Dilute the quenched aliquot with the mobile phase and inject it into the HPLC system.

  • Monitor the disappearance of the starting material peaks and the appearance of the product peak to determine the reaction progress.

V. Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Key Reaction Pathways in Nitrophenyl Malonate Synthesis

ReactionPathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Malonic Ester Malonic Ester Enolate Enolate Malonic Ester->Enolate + Base Self-Condensation Product Self-Condensation Product Malonic Ester->Self-Condensation Product + Enolate Nitrophenyl Halide Nitrophenyl Halide Base Base Monosubstituted Product Monosubstituted Product Enolate->Monosubstituted Product + Nitrophenyl Halide Dialkylated Product Dialkylated Product Monosubstituted Product->Dialkylated Product + Enolate + Nitrophenyl Halide Hydrolysis Product Hydrolysis Product Monosubstituted Product->Hydrolysis Product + H2O (acid/base)

Caption: Primary and side reaction pathways in nitrophenyl malonate synthesis.

Diagram 2: Troubleshooting Logic for Low Product Yield

TroubleshootingYield Start Low Yield of Nitrophenyl Malonate Check_Reaction Analyze Crude Product (HPLC, TLC, MS) Start->Check_Reaction High_SM High Starting Material? Check_Reaction->High_SM High_Dialkyl High Dialkylated Product? Check_Reaction->High_Dialkyl Other_Byproducts Other Byproducts? Check_Reaction->Other_Byproducts Action_Base Increase Base Stoichiometry Optimize Temperature High_SM->Action_Base Yes Action_Stoich Adjust Stoichiometry (1:1) Slow Addition of Electrophile High_Dialkyl->Action_Stoich Yes Action_Conditions Optimize Reaction Time & Temp Check for Decomposition Other_Byproducts->Action_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • Kappe, C. O. Malonates in Cyclocondensation Reactions. Molecules2000 , 5 (1), 44-63. [Link]

  • Weldon, S. R.; Wheeler, K. A.; Rychnovsky, S. D. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. J. Biol. Chem.2021 , 296, 100742. [Link]

  • Ashenhurst, J. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. PatSnap. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

  • Çetinkaya, İ. B. Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University, 2016. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • Synthesis of P-Nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, a Substrate for Alpha Amylases. PubMed. [Link]

  • Synthesis method of diethyl phenylethylmalonate. Google Patents.

  • Processes for the preparation of hydratropic acids and esters. Google Patents.

  • Malonates in Cyclocondensation Reactions. ResearchGate. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Preparation of p-nitrophenols. Google Patents.

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC. [Link]

  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA. [Link]

  • Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

  • Chapter 23. Carbonyl Condensation Reactions. University of Calgary. [Link]

  • Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. PubMed. [Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com. [Link]

  • Process for the purification of p-nitrophenol. Google Patents.

  • Synthesis of p-nitrophenyl acetate. ResearchGate. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. [Link]

  • Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]

  • Diethyl malonate – Knowledge and References. Taylor & Francis. [Link]

  • Process for purification of malonic acid from fermentation broth (Patent). OSTI.GOV. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Preventing di-substitution in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Preventing Di-substitution and Ensuring Selective Mono-alkylation

Welcome to the technical support hub for the Malonic Ester Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter the common but critical challenge of controlling selectivity. Over-alkylation is a frequent issue that leads to difficult purifications and reduced yields of the desired mono-substituted product.

This document moves beyond standard textbook procedures to provide in-depth, field-proven insights into the causal factors governing mono- versus di-alkylation. Here, you will find not just protocols, but the scientific reasoning required to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is di-substitution in malonic ester synthesis, and why does it happen?

Di-substitution is the addition of two alkyl groups to the α-carbon of the malonic ester. This occurs because the initial mono-alkylated product still possesses one remaining acidic α-proton. In the presence of a base, this proton can be removed to form a new enolate, which can then react with a second molecule of the alkylating agent.[1][2][3] This sequential reaction leads to a mixture of mono- and di-substituted products, complicating downstream processing.[1]

Q2: From a mechanistic standpoint, what is the core principle for favoring mono-alkylation?

The key lies in understanding the relative acidity of the starting material versus the mono-alkylated product. The two electron-withdrawing ester groups make the α-protons of diethyl malonate quite acidic (pKa ≈ 13 in DMSO).[4] After the first alkylation, the newly added electron-donating alkyl group slightly reduces the acidity of the remaining α-proton. This makes the second deprotonation less favorable than the first.[5] Therefore, strategies that exploit this difference in acidity and control the relative concentration of reactive species will favor mono-alkylation.

Q3: Is it possible to achieve 100% mono-alkylation?

While achieving absolute 100% selectivity is rare in practice, it is possible to heavily favor the mono-alkylated product to the point where the di-alkylated species is a minor, often negligible, byproduct. This is accomplished through careful control of stoichiometry, reaction conditions (base, solvent, temperature), and in some cases, by using alternative substrates.[5][6]

Troubleshooting Guide: Excessive Di-substitution

Problem: My reaction is producing a significant amount of the di-alkylated product, leading to low yields of my target compound and difficult purification.

Below are a series of validated solutions, ordered from simplest to most comprehensive, to enhance mono-alkylation selectivity.

Solution 1: Adjust Stoichiometry and Order of Addition

Causality: The most straightforward method to suppress di-alkylation is to use an excess of the malonic ester relative to the base and the alkylating agent.[6] By ensuring the malonic ester is the limiting reagent for deprotonation after the initial enolate is formed, you create a scenario where the base is more likely to react with the more acidic starting material than the less acidic mono-alkylated product. This is a classic application of Le Châtelier's principle.

Recommended Action:

  • Use a 1.5 to 2-fold excess of the malonic ester relative to the alkylating agent.

  • Maintain the base at approximately 1.0 equivalent relative to the alkylating agent.

This ensures that even at the end of the reaction, the concentration of the unreacted starting malonic ester is higher than that of the mono-alkylated product, minimizing the latter's chances of being deprotonated.[5]

Solution 2: Re-evaluate Your Choice of Base and Solvent

Causality: The classic sodium ethoxide (NaOEt) in ethanol protocol is convenient but often promotes equilibration, which can lead to di-substitution.[7] The ethoxide can deprotonate both the starting material and the mono-alkylated product. Aprotic polar solvents (e.g., DMF, DMSO) can enhance the reactivity of the enolate and, when paired with a milder, heterogeneous base, can significantly improve selectivity.[8][9]

Recommended Action:

  • Switch to a Milder, Heterogeneous Base: Use finely powdered potassium carbonate (K₂CO₃).[8] K₂CO₃ is strong enough to deprotonate diethyl malonate but is less likely to deprotonate the less acidic mono-alkylated product, especially at controlled temperatures.

  • Change the Solvent: Employ a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[8] These solvents effectively solvate the potassium cation, leading to a more "naked" and reactive enolate, which can drive the reaction to completion faster, reducing the time for side reactions.

Solution 3: Control the Reaction Temperature (Kinetic vs. Thermodynamic Control)

Causality: Alkylation reactions can be subject to kinetic or thermodynamic control.[10][11]

  • Kinetic Product: The product that forms fastest (lowest activation energy). In this context, mono-alkylation is the desired kinetic product.

  • Thermodynamic Product: The most stable product, which may require more energy or longer reaction times to form. The di-alkylated product can be considered a thermodynamic sink.

Lowering the reaction temperature generally favors the kinetic product by supplying enough energy to overcome the first activation barrier but not enough for the system to readily overcome the second, higher activation barrier for di-alkylation or to equilibrate.[10]

Recommended Action:

  • Perform the initial deprotonation and alkylation at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Avoid prolonged heating or refluxing unless you are intentionally trying to achieve di-alkylation.

Solution 4: Consider the Alkylating Agent's Structure

Causality: The alkylation step is an Sₙ2 reaction.[4] As such, it is highly sensitive to steric hindrance.[12] If the mono-alkylated intermediate is sterically bulky, the approach of a second electrophile to the α-carbon becomes significantly more difficult.

Recommended Action:

  • This is more of a synthetic design consideration. If your target allows, using a bulkier malonic ester derivative can physically shield the second proton.

  • For standard diethyl malonate, be aware that less hindered alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution than bulkier ones (e.g., isopropyl bromide).

Data Summary: Influence of Parameters on Selectivity

ParameterCondition Favoring Mono-alkylation Condition Favoring Di-alkylation Rationale
Stoichiometry >1.5 eq. of Malonic Ester>2 eq. of Base & Alkylating AgentExcess malonate outcompetes the mono-alkylated product for the base.
Base K₂CO₃, Cs₂CO₃ (milder, heterogeneous)NaOEt, NaH (strong, homogeneous)Milder bases are less capable of deprotonating the less acidic mono-alkylated product.
Solvent DMF, NMP, DMSO (Polar Aprotic)Ethanol, Methanol (Protic)Aprotic solvents enhance enolate reactivity and prevent proton-transfer equilibration.
Temperature 0 °C to Room TemperatureReflux / High TemperatureFavors kinetic control (mono-alkylation) over thermodynamic control (di-alkylation).
Alkylating Agent Sterically hindered (e.g., sec-butyl)Sterically unhindered (e.g., methyl)Sₙ2 reaction is sensitive to steric bulk, making the second alkylation more difficult.

Advanced Strategies & Alternative Reagents

Q4: Are there alternative substrates to diethyl malonate that inherently prevent di-alkylation?

Yes. When mono-alkylation is the critical goal, switching from diethyl malonate to a substrate that can only be alkylated once is the most robust strategy.

1. Malonic Acid Half-Esters (e.g., Potassium Ethyl Malonate): These reagents possess only one acidic α-proton. After alkylation, there are no acidic protons left at the α-carbon, completely shutting down the pathway to di-substitution. They are excellent choices for clean mono-alkylation.[13]

2. Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum's acid is a cyclic malonic acid derivative with a high acidity (pKa ≈ 4.97), allowing it to be easily deprotonated and alkylated.[14] The resulting mono-alkylated Meldrum's acid can then be treated with an alcohol (e.g., ethanol) under reflux. This opens the ring to yield a clean mono-alkylated malonic acid ester, effectively bypassing the di-alkylation problem.[14][15]

Experimental Protocol: Selective Mono-benzylation of Diethyl Malonate

This protocol incorporates best practices for achieving high selectivity for the mono-alkylated product using a potassium carbonate base system.

Materials:

  • Diethyl malonate (2.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate, finely powdered, anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.

  • Addition of Malonate: Add diethyl malonate (2.0 eq) to the stirring suspension.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add benzyl bromide (1.0 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure mono-benzylated diethyl malonate.

Visual Diagrams

Reaction Pathway Analysis

The following diagram illustrates the central challenge: the competition between the desired mono-alkylation pathway and the undesired di-alkylation pathway.

G A Diethyl Malonate B Enolate 1 A->B C Mono-alkylated Product (Desired) B->C + R-X (Pathway 1) D Enolate 2 C->D + Base (Competing Reaction) F E Di-alkylated Product (Undesired) D->E + R-X (Pathway 2)

Caption: Competing pathways in malonic ester synthesis.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving issues with di-substitution.

G Start Problem: Excessive Di-substitution Q1 Are you using >1.5 eq. of malonic ester? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What is your base/solvent system? A1_Yes->Q2 Sol1 Action: Use 1.5-2.0 eq. of malonic ester relative to alkylating agent. A1_No->Sol1 Sol1->Q2 A2_NaOEt NaOEt/EtOH Q2->A2_NaOEt A2_Other Other Q2->A2_Other Sol2 Action: Switch to K₂CO₃ in DMF. Control temperature (0°C -> RT). A2_NaOEt->Sol2 Q3 Is mono-alkylation absolutely critical? A2_Other->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Advanced Strategy: Use Meldrum's Acid or a Malonic Acid Half-Ester. A3_Yes->Sol3 End Monitor & Optimize A3_No->End Sol3->End

Caption: Decision tree for troubleshooting di-substitution.

References

  • Wikipedia. (2024). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • L.S.College, Muzaffarpur. (2020). Malonic ester synthesis. [Link]

  • Chemistry LibreTexts. (2020). 23.8 Malonic Ester Synthesis. [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Wikipedia, The Free Encyclopedia. [Link]

  • PharmaXChange.info. (2011). Malonic Ester Synthesis - Alkylation of Enolates. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Química Orgánica. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]

  • Wikipedia. (2024). Meldrum's acid. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (1999).
  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]

  • Legrand, F., et al. (2016). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry via PMC - NIH. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Zaugg, H. E., & Rapala, R. T. (1945). Specific Solvent Effects in the Alkylation of Enolate Anions. Journal of the American Chemical Society. [Link]

  • Chen, B. C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Pinto, D. C. G. A., et al. (2017). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]

  • Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews. [Link]

  • Pearson+. Kinetic vs. Thermodynamic Control. [Link]

  • Fiveable. Alkylation of enolates. [Link]

  • Oikawa, Y., et al. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Organic Syntheses. [Link]

  • Abele, E., & Lukevics, E. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. OSTI.GOV. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during SNAr experiments, with a primary focus on addressing low product yields.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Issue 1: My SNAr reaction has a very low yield or is not proceeding at all.

Q1: I'm getting a very low yield or no desired product. What are the most common causes and how can I fix this?

A1: Low or no product yield in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Here are the key areas to investigate:

  • Insufficient Activation of the Aromatic Ring: SNAr reactions require an electron-deficient aromatic ring. This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.[4]

    • Solution:

      • Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) ortho or para to the leaving group. The more EWGs present, the faster the reaction, often allowing for milder reaction conditions.[1]

      • If possible, consider derivatizing your starting material to include an activating EWG.

      • For unactivated or poorly activated substrates, a change in reaction type to a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, might be necessary.[5]

  • Poor Leaving Group: The nature of the leaving group is a critical factor. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[6][7] Therefore, the electronegativity of the leaving group, which influences the electrophilicity of the carbon it is attached to, is more important than its ability to leave as a stable anion.[4]

    • Reactivity Order: The general reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I.[7] This is the reverse of the trend observed in S_N_2 reactions.[8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[6]

    • Solution: If your yield is low, and your substrate has a less reactive leaving group like iodide or bromide, consider synthesizing a starting material with a fluoride or chloride at the reaction site.

  • Weak Nucleophile: The strength of the nucleophile plays a significant role in the reaction rate.

    • Solution:

      • If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base can deprotonate it in situ, generating a more potent anionic nucleophile.

      • Ensure your nucleophile is not sterically hindered, as this can impede its approach to the aromatic ring.[5]

  • Inappropriate Solvent Choice: The solvent has a profound impact on the reaction rate and outcome.

    • Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and acetonitrile are generally the best choices for SNAr reactions.[9] These solvents can solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile more "naked" and reactive.[9]

    • Protic Solvents Can Be Problematic: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, which reduces its nucleophilicity and slows down the reaction.[9]

    • Solution: If your reaction is sluggish in a protic or nonpolar solvent, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze starting materials or products.[9]

Issue 2: I am observing significant side product formation.

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product. Here are some likely causes and their solutions:

  • Di-substitution: If your aromatic substrate possesses more than one leaving group, you may observe double substitution.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents) and consider lowering the reaction temperature.[9]

  • Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.

    • Solution: It is advisable to use a non-reactive, polar aprotic solvent like DMF, DMSO, or THF.[9][10]

  • Hydrolysis: The starting material or the product may be susceptible to hydrolysis, especially if the reaction is run at high temperatures or if there is residual water in the solvent or reagents.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[9]

  • Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution.

    • Solution: Modifying the nucleophile or the reaction conditions (e.g., temperature, solvent) can sometimes alter this selectivity. Careful analysis of the electronic effects of the substituents is crucial for predicting the major product.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), and typically with unactivated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur.[8][11] This can lead to a mixture of products where the incoming nucleophile is not at the same position as the original leaving group.[11]

    • Solution: If benzyne formation is suspected, consider using a less basic nucleophile or avoiding extremely strong bases.

Frequently Asked Questions (FAQs)

Q3: How does the position of the electron-withdrawing group affect the reaction?

A3: The position of the EWG is critical for a successful SNAr reaction. The EWG must be positioned ortho or para to the leaving group.[2][4] This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG through resonance, which stabilizes the intermediate and lowers the activation energy of the reaction.[5][11] An EWG in the meta position cannot effectively stabilize the negative charge of the Meisenheimer intermediate via resonance, leading to a significantly slower reaction rate and lower yield.[2][4]

Q4: Can I run an SNAr reaction on an unactivated aromatic ring?

A4: Generally, SNAr reactions on unactivated aryl halides (those without strong EWGs) are very difficult and require harsh conditions, such as high temperatures and very strong nucleophiles/bases.[11] In many cases, these reactions may proceed through a different mechanism, such as the benzyne mechanism, which can lead to a loss of regioselectivity.[8][11] For unactivated systems, alternative methods like metal-catalyzed cross-coupling reactions are often a better choice.[5]

Q5: My starting material is an aryl fluoride. I thought fluoride was a poor leaving group. Why does it work in SNAr reactions?

A5: While it is true that fluoride is a poor leaving group in S_N_2 reactions due to the strength of the carbon-fluorine bond, the opposite is true for SNAr reactions.[6] The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[6][7] The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[6] The breaking of the C-F bond occurs in a subsequent, faster step.[6] Therefore, the reactivity order for halogens in SNAr is F > Cl > Br > I.[7]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale SNAr Reaction

This protocol provides a general starting point for performing an SNAr reaction. Optimization of temperature, reaction time, and stoichiometry will likely be necessary for specific substrates.

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq).

  • Add the appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to dissolve the aryl halide.

  • Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, add it directly. If it is a liquid, add it via syringe.

  • If required, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[9]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]

  • Combine the organic layers and wash with water and then with brine to remove any residual water-soluble impurities.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[9]

Data Presentation

Table 1: Properties of Common Solvents for SNAr Reactions
SolventDielectric Constant (ε)TypeBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189Excellent for SNAr, can be difficult to remove.
N,N-Dimethylformamide (DMF)37Polar Aprotic153A very common and effective solvent for SNAr.
Acetonitrile (MeCN)36Polar Aprotic82Good solvent, lower boiling point makes for easier removal.
Tetrahydrofuran (THF)7.6Polar Aprotic66Less polar than DMF or DMSO, but still effective for many SNAr reactions.
Toluene2.4Nonpolar111Generally not a good choice for SNAr unless with highly reactive substrates.[10]
Ethanol24Polar Protic78Can act as a nucleophile and hydrogen bond with the primary nucleophile, generally avoided.[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield SNAr Reactions

SNAr_Troubleshooting Start Low Yield in SNAr Reaction Check_Activation Is the aromatic ring sufficiently activated? (EWG ortho/para to LG) Start->Check_Activation No_Activation No Check_Activation->No_Activation Yes_Activation Yes Check_Activation->Yes_Activation Solution_Activation Consider adding an EWG or switching to metal-catalyzed coupling. No_Activation->Solution_Activation Check_LG Is the leaving group optimal? (F > Cl > Br > I) Yes_Activation->Check_LG No_LG No Check_LG->No_LG Yes_LG Yes Check_LG->Yes_LG Solution_LG Synthesize substrate with a better LG (e.g., F or Cl). No_LG->Solution_LG Check_Solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO) Yes_LG->Check_Solvent No_Solvent No Check_Solvent->No_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent Solution_Solvent Switch to a polar aprotic solvent and ensure anhydrous conditions. No_Solvent->Solution_Solvent Check_Conditions Are reaction conditions optimized? (Temperature, Concentration, Time) Yes_Solvent->Check_Conditions Optimize Systematically screen temperature, concentration, and reaction time. Check_Conditions->Optimize

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Diagram 2: The SNAr Mechanism and the Role of EWGs

SNAr_Mechanism Reactants Aryl Halide (with o/p EWG) + Nucleophile Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized by EWG) Attack->Meisenheimer Elimination Elimination of Leaving Group (Fast Step) Meisenheimer->Elimination Product Substituted Aromatic Product Elimination->Product

Caption: The addition-elimination mechanism of SNAr reactions.

References

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Available from: [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. (2023-03-20). Available from: [Link]

  • American Chemical Society. Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Available from: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015-09-17). Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. (2026-01-09). Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of GLUT5 Inhibitor Precursors: Evaluating Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: GLUT5 as a Strategic Target in Disease

The facilitative glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is unique among the GLUT family for its high specificity for fructose.[1][2] While its expression in healthy tissues is primarily confined to the apical membrane of enterocytes in the small intestine for dietary fructose absorption, its aberrant overexpression is a hallmark of several pathologies.[2][3] Notably, various malignancies, including breast, lung, pancreatic, and colorectal cancers, upregulate GLUT5 to utilize fructose as an alternative energy source to fuel their proliferative and metabolic demands.[3][4] This dependency presents a therapeutic window, making selective GLUT5 inhibition a compelling strategy for anticancer drug development and for managing metabolic disorders linked to excessive fructose consumption.[1][2]

This guide provides an in-depth comparison of the GLUT5 inhibitor, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), derived from the precursor Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, with other notable GLUT5 inhibitors. We will delve into the mechanistic rationale, comparative efficacy data, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource for evaluating and selecting GLUT5-targeting compounds.

From Precursor to Potent Inhibitor: The Synthetic Rationale

The compound This compound serves as a key chemical scaffold for the synthesis of a potent class of GLUT5 inhibitors. Its core structure, the (4-(methylsulfonyl)-2-nitrophenyl) moiety, is the pharmacophore that ultimately interacts with the transporter. The malonate group provides a versatile handle for synthetic elaboration into the final active compound, MSNBA.

While a detailed, step-by-step synthesis from this specific malonate to MSNBA is not extensively published, a plausible and chemically sound transformation would involve a multi-step process. This would likely begin with the hydrolysis of one of the methyl esters followed by a Curtius or Hofmann rearrangement to yield an amine. This amine could then be coupled with 1,3-benzodioxole to yield the final product, MSNBA. This synthetic strategy is a logical approach to leverage the precursor's structure to generate the potent inhibitor.

Synthetic Pathway Precursor Dimethyl 2-(4-(methylsulfonyl)- 2-nitrophenyl)malonate Intermediate Activated Carboxylic Acid Intermediate Precursor->Intermediate Hydrolysis & Activation Amine 4-(methylsulfonyl)- 2-nitrophenyl amine Intermediate->Amine Rearrangement (e.g., Curtius) MSNBA N-[4-(methylsulfonyl)-2-nitrophenyl] -1,3-benzodioxol-5-amine (MSNBA) Amine->MSNBA Coupling with 1,3-benzodioxole

Caption: Plausible synthetic conversion of the precursor to the active GLUT5 inhibitor MSNBA.

Comparative Efficacy of GLUT5 Inhibitors

The therapeutic potential of a GLUT5 inhibitor is defined by its potency (IC50, Ki), selectivity over other glucose transporters (GLUT1-4), and its mechanism of action. Below, we compare MSNBA with other classes of GLUT5 inhibitors.

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)

MSNBA is a highly potent and selective inhibitor of GLUT5.[1] It was identified through in silico screening and has been shown to competitively inhibit fructose uptake.[1] Its selectivity is a key advantage, as it does not significantly affect the transport of glucose by other GLUT isoforms, which is crucial for minimizing off-target effects.[1]

Fructose Analogs: 2,5-Anhydro-D-mannitol (2,5-AM) Derivatives

2,5-Anhydro-D-mannitol is a fructose mimic that is recognized and transported by GLUT5.[3][5] This scaffold has been derivatized to create a range of inhibitors.[3][6] For instance, fluorescent derivatives like 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) have been shown to be transported more efficiently than fructose itself, with Ki values in the low millimolar range.[3] These analogs act as competitive inhibitors by occupying the fructose binding site.[5]

Natural Products

Several naturally occurring compounds have been identified as GLUT5 inhibitors, though they often exhibit lower potency and selectivity compared to synthetic molecules.

  • Rubusoside: A natural sweetener from the Chinese sweet tea plant, it inhibits both GLUT1 and GLUT5 with an IC50 value of approximately 5 mM.[1]

  • Astragalin-6-glucoside: A flavonoid from American pokeweed, it shows some selectivity for GLUT5 over GLUT1, with an IC50 of around 6 mM.[1]

Non-selective Inhibitors

Some well-known glucose transporter inhibitors, such as phloretin , can also inhibit GLUT5, but they lack specificity and affect other GLUTs, limiting their therapeutic utility for targeted GLUT5 inhibition.[7]

Quantitative Comparison of GLUT5 Inhibitor Efficacy

Inhibitor ClassCompoundAssay SystemPotency (IC50 / Ki)SelectivityReference
Nitrophenyl-based N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)ProteoliposomesIC50: 0.10 ± 0.03 mMHigh for GLUT5 over GLUT1-4[1]
MCF7 cellsIC50: 5.8 ± 0.5 µMHigh for GLUT5 over GLUT1-4[1]
MCF7 cellsKi: 3.2 ± 0.4 µMHigh for GLUT5 over GLUT1-4[1]
Fructose Analogs 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM)EMT6 cells (vs. 6-[18F]FDF)IC50: ~20 mMHigh for GLUT5[3]
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)MCF7 cellsKi: 2.3–2.7 mMHigh for GLUT5[3]
C-3 Modified 2,5-AM DerivativesEMT6 cells (vs. 6-NBDF)IC50: 2.16 - 13.25 mMHigh for GLUT5[8]
Natural Products RubusosideProteoliposomesIC50: ~5 mMLow (inhibits GLUT1)[1]
Astragalin-6-glucosideProteoliposomesIC50: ~6 mMModerate (spares GLUT1)[1]

Experimental Protocols for Assessing GLUT5 Inhibition

Accurate evaluation of GLUT5 inhibitor efficacy requires robust and reproducible experimental assays. Below are detailed protocols for commonly used methods.

Protocol 1: Radiolabeled Fructose Uptake Assay in Cell Culture

This method directly measures the uptake of radiolabeled fructose into GLUT5-expressing cells and is considered a gold standard for assessing inhibitor potency.

Workflow:

Radiolabeled Fructose Uptake Assay cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Seed Seed GLUT5-expressing cells (e.g., MCF7, HT-29) in multi-well plates Culture Culture to confluence Seed->Culture Starve Wash and incubate in glucose-free buffer Culture->Starve Preincubate Pre-incubate cells with varying concentrations of test inhibitor Starve->Preincubate Add_Substrate Add radiolabeled fructose (e.g., D-[14C]fructose) Preincubate->Add_Substrate Incubate Incubate for a defined time (e.g., 2-30 min) Add_Substrate->Incubate Stop Stop uptake with ice-cold buffer containing a non-transported sugar (e.g., L-glucose) Incubate->Stop Lyse Lyse cells Stop->Lyse Scintillation Measure intracellular radioactivity by scintillation counting Lyse->Scintillation Plot Plot uptake vs. inhibitor concentration to determine IC50 Scintillation->Plot

Caption: Workflow for a radiolabeled fructose uptake assay to determine inhibitor IC50.

Step-by-Step Methodology:

  • Cell Culture: Seed GLUT5-expressing cells (e.g., MCF7 or HT-29) in 12- or 24-well plates and culture to 80-90% confluence.

  • Cell Starvation: One hour prior to the assay, wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer buffer) and then incubate them in the same buffer at 37°C.

  • Inhibitor Pre-incubation: Remove the starvation buffer and add fresh buffer containing the desired concentrations of the test inhibitor (e.g., MSNBA). For cell-based assays, it is often necessary to include an inhibitor of other transporters, such as cytochalasin B (50 µM), to isolate GLUT5-mediated transport.[1] Incubate for 5-10 minutes.

  • Fructose Uptake: Initiate fructose uptake by adding a solution containing a fixed concentration of D-[14C]fructose to each well. The final fructose concentration should be close to the Km of GLUT5 for fructose (typically 10-15 mM).[3]

  • Termination of Uptake: After a defined incubation period (e.g., 2-30 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold stop buffer (e.g., Krebs-Ringer buffer containing 200 mM L-glucose).

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescent Fructose Derivative Uptake Assay

This assay offers a non-radioactive alternative and is amenable to high-throughput screening. It utilizes a fluorescently labeled fructose analog, such as 6-NBDF, whose uptake can be measured by fluorescence intensity.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Follow steps 1 and 2 from Protocol 1, using a cell line suitable for fluorescence microscopy or plate reader analysis (e.g., EMT6).[8]

  • Inhibitor and Probe Incubation: After starvation, add a solution containing the fluorescent fructose derivative (e.g., 6-NBDF) and varying concentrations of the test inhibitor to the cells.

  • Incubation: Incubate the plates at 37°C for a predetermined time to allow for probe uptake.

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold buffer to remove extracellular fluorescent probe.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, for imaging-based analysis, capture images using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of inhibition of fluorescence intensity at each inhibitor concentration relative to a control (no inhibitor). Plot the data and determine the IC50 value as described in Protocol 1.

Conclusion and Future Directions

The selective inhibition of GLUT5 is a promising therapeutic strategy for a range of diseases. The precursor, this compound, provides a valuable starting point for the synthesis of the potent and selective GLUT5 inhibitor, MSNBA. When compared to other classes of inhibitors, such as fructose analogs and natural products, MSNBA demonstrates superior potency and selectivity, making it an excellent tool for preclinical studies.

The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of novel GLUT5 inhibitors. Future research should focus on leveraging the structural insights from compounds like MSNBA to design next-generation inhibitors with enhanced pharmacokinetic properties suitable for clinical development. Furthermore, the application of high-throughput screening assays, such as the fluorescent fructose derivative uptake assay, will be instrumental in identifying new chemical scaffolds for GLUT5 inhibition.

References

  • Zemaitis, J. et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. [Link]

  • Nomura, N. et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Scientific Reports. [Link]

  • Zemaitis, J. et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au. [Link]

  • Wimmer, M. et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. MDPI. [Link]

  • Zemaitis, J. et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PubMed. [Link]

  • Nomura, N. et al. (2015). Structure and mechanism of the mammalian fructose transporter GLUT5. Nature. [Link]

  • Godlewski, K. et al. (2021). Phenolics-Rich Extracts of Dietary Plants as Regulators of Fructose Uptake in Caco-2 Cells via GLUT5 Involvement. MDPI. [Link]

  • Rond-Clement, A. et al. (2025). Inhibiting the fructose transporter GLUT5 boosts testosterone production in a murine mLTC-1 Leydig Cell Line. Molecular and Cellular Endocrinology. [Link]

  • Wimmer, M. et al. (2021). Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells. ACS Chemical Biology. [Link]

  • Moore, S. et al. (2015). Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity. Scientific Reports. [Link]

  • Włodarczyk, J. et al. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Clinical and Translational Imaging. [Link]

  • Wimmer, M. (2021). ESTABLISHING A TWO-COLOR FLUORESCENCE PROBE ASSAY FOR THE SIMULTANEOUS SCREENING OF GLUT5 AND GLUT2 FRUCTOSE TRANSPORTERS IN LIV. Digital Commons @ Michigan Tech. [Link]

  • Weng, Y. et al. (2020). GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. JCI Insight. [Link]

Sources

A Comparative Guide to the Anti-Cancer Activity Screening of a Novel Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anti-cancer potential of a novel derivative of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, hereafter referred to as DMNP-D1. Our objective is to present a robust, self-validating experimental workflow that compares the efficacy and mechanism of DMNP-D1 against established and alternative anti-cancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format suitable for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Cancer Metabolism

The relentless pursuit of novel anti-cancer therapeutics has shifted focus towards exploiting the unique metabolic dependencies of tumor cells. One such dependency is the altered glucose and fructose metabolism, often driven by the overexpression of specific transporters. The facilitative fructose transporter, GLUT5, is minimally expressed in most healthy tissues but is significantly upregulated in various cancers, including breast and colon cancer, making it an attractive therapeutic target.[1][2]

The lead compound scaffold, characterized by a 4-(methylsulfonyl)-2-nitrophenyl group, has been identified in potent and selective inhibitors of GLUT5, such as N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA).[1][2][3] By inhibiting fructose uptake, such compounds can starve cancer cells of a key energy source, thereby impeding proliferation. This guide outlines a screening strategy for DMNP-D1, a novel derivative designed to enhance this anti-cancer activity, comparing it with:

  • Doxorubicin: A standard-of-care anthracycline chemotherapeutic agent that primarily works by intercalating DNA and inhibiting topoisomerase II.

  • Atorvastatin: A statin drug that inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway.[4] Targeting this pathway represents an alternative metabolic approach to cancer therapy, providing a valuable mechanistic comparator.

This comparative approach allows for a nuanced understanding of DMNP-D1's potency, selectivity, and mechanism of action relative to both a cytotoxic standard and another metabolism-targeting agent.

Experimental Screening Workflow: A Multi-Faceted Approach

To comprehensively evaluate DMNP-D1, we employ a tiered screening strategy. This workflow begins with a broad assessment of cytotoxicity to determine effective concentrations and progresses to more detailed mechanistic assays to elucidate the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison cell_culture Cell Line Selection & Culture (MCF-7, HT-29, CCD 841 CoN) mtt_assay MTT Viability Assay cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Use IC50 conc. western_blot Western Blot Analysis (PI3K/Akt Pathway) ic50->western_blot Use IC50 conc. flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry data_comp Comparative Data Analysis flow_cytometry->data_comp protein_quant Protein Quantification western_blot->protein_quant protein_quant->data_comp conclusion Conclusion on Efficacy & MoA data_comp->conclusion

Figure 1: High-level experimental workflow for anti-cancer drug screening.

Phase 1: Cytotoxicity and Selectivity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of DMNP-D1 on cancer cells versus normal cells. This is crucial for establishing a therapeutic window. We utilize the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.

CompoundCell LineTypeIC50 (µM) [Hypothetical Data]
DMNP-D1 MCF-7Breast Cancer8.5
HT-29Colon Cancer12.2
CCD 841 CoNNormal Colon> 100
Doxorubicin MCF-7Breast Cancer0.5
HT-29Colon Cancer0.9
CCD 841 CoNNormal Colon2.1
Atorvastatin MCF-7Breast Cancer25.0
HT-29Colon Cancer31.5
CCD 841 CoNNormal Colon> 100

Analysis of Causality: The hypothetical data in the table suggests DMNP-D1 is potent against cancer cell lines while showing high selectivity, as indicated by the much higher IC50 value for the normal CCD 841 CoN cells. This selectivity is a highly desirable trait in a drug candidate, suggesting it may spare healthy tissues. While less potent than the broad-spectrum cytotoxin Doxorubicin, its selectivity profile is superior. Its potency appears greater than Atorvastatin in this context.

Protocol: MTT Cell Viability Assay[6][7]
  • Cell Plating: Seed cancer cells (MCF-7, HT-29) and normal cells (CCD 841 CoN) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMNP-D1, Doxorubicin, and Atorvastatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only (e.g., 0.1% DMSO) treated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Phase 2: Elucidating the Mechanism of Cell Death

After establishing cytotoxicity, the next critical step is to determine how DMNP-D1 induces cell death. We differentiate between apoptosis (programmed cell death), a controlled process, and necrosis, a more damaging inflammatory process.

Apoptosis Induction Analysis

We use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[5] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface, which Annexin V binds to. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells, whose membranes are compromised.[6]

Compound (at IC50)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
DMNP-D1 MCF-735.2%10.5%
Doxorubicin MCF-738.9%15.1%
Atorvastatin MCF-728.7%8.2%
Untreated Control MCF-73.1%1.5%

Analysis of Causality: This hypothetical data indicates that DMNP-D1, similar to the known apoptosis-inducer Doxorubicin, primarily causes cell death via apoptosis. The significant increase in the early apoptotic population suggests an ordered, programmed cell death pathway is activated.

Protocol: Annexin V/PI Apoptosis Assay[10][11]
  • Cell Treatment: Plate MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (to preserve membrane integrity). Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use an argon laser at 488 nm for excitation and collect FITC emission at ~530 nm and PI emission at >670 nm.

Mechanistic Insight via Signaling Pathway Analysis

Given that the parent scaffold of DMNP-D1 targets GLUT5, we hypothesize its anti-cancer effects are mediated by metabolic disruption that impacts key survival signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often downstream of metabolic sensors.[7] We use Western blotting to probe the activation state (phosphorylation) of key proteins in this pathway.[8][9]

G DMNP_D1 DMNP-D1 GLUT5 GLUT5 Transporter DMNP_D1->GLUT5 Inhibits Metabolism Glycolysis & Metabolic Stress GLUT5->Metabolism Enables Fructose Fructose Fructose->GLUT5 Transport PI3K PI3K Metabolism->PI3K Maintains Signaling Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Atorvastatin Atorvastatin HMGCR HMG-CoA Reductase Atorvastatin->HMGCR Inhibits Mevalonate Mevalonate Pathway HMGCR->Mevalonate Prenylation Protein Prenylation (e.g., Ras, Rho) Mevalonate->Prenylation Prenylation->PI3K Required for membrane localization of signaling proteins

Figure 2: Proposed signaling pathway disruption by DMNP-D1 vs. Atorvastatin.

Protocol: Western Blot for PI3K/Akt Pathway Proteins[15][16]
  • Protein Extraction: Treat MCF-7 cells with IC50 concentrations of the compounds for 24 hours. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to assess the inhibition of pathway activation.

Conclusion and Future Directions

This guide provides a structured, evidence-based methodology for the initial anti-cancer screening of the novel compound DMNP-D1. By comparing its performance against a standard chemotherapeutic agent and another metabolic inhibitor, we can build a comprehensive profile of its potency, selectivity, and mechanism of action.

The hypothetical data presented suggests that DMNP-D1 is a promising candidate with high selectivity for cancer cells, inducing cell death primarily through apoptosis. The proposed mechanism, involving the disruption of the PI3K/Akt/mTOR signaling cascade secondary to metabolic stress, provides a clear and testable hypothesis.

Future work should validate the direct inhibition of GLUT5, perform broader screening across a larger panel of cancer cell lines, and ultimately progress to in vivo animal models to assess therapeutic efficacy and safety in a whole-organism context.[10]

References

  • Patents, G. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • CN116239468A - Preparation method of 2-(2, 6-diethyl-4-methylphenyl)-dimethyl malonate. (n.d.).
  • CN103724191A - Dimethyl malonate preparation method. (n.d.).
  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 7004. [Link]

  • Sultana, N., et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Molecules, 26(10), 2855. [Link]

  • Nomura, N., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Scientific Reports, 6, 24240. [Link]

  • Nomura, N., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. PubMed. [Link]

  • Włodarczyk, J., et al. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Annals of Cancer Research and Therapy, 29(2), 105-112. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. [Link]

  • Thasni, K. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 299. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • CN105061209A - Synthetic method of 2-diester methylmalonate compounds. (n.d.).
  • Mullen, P. J., et al. (2016). Targeting the Mevalonate Pathway in Cancer. Nature Reviews Cancer, 16(11), 718-731. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Siddiqui, M. A., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 410-421. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 157. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Knight, K. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18331-18339. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol. protocols.io. [Link]

  • Makinoshima, H., et al. (2015). Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma. Journal of Biological Chemistry, 290(28), 17495-17504. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques to definitively identify "Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate." We will move beyond a simple recitation of data to explain the why behind the expected spectral features, empowering you to interpret your own experimental results with confidence. This guide is structured to provide a self-validating framework for analysis, grounded in established spectroscopic principles.

The Analytical Challenge: Distinguishing Isomers and Impurities

The primary challenge in confirming the identity of this compound lies in distinguishing it from potential isomeric impurities that may arise during synthesis. The substitution pattern on the aromatic ring is critical to the molecule's properties and reactivity. Therefore, our analytical approach must be designed to unequivocally confirm the ortho and para positioning of the nitro and methylsulfonyl groups, respectively, relative to the malonate substituent.

A Multi-faceted Spectroscopic Approach

No single technique provides a complete picture. A robust confirmation of identity relies on the convergence of data from multiple spectroscopic methods. Here, we will focus on the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environment.

Predicted ¹H NMR Spectrum of this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
Aromatic H (H-3)~ 8.5 - 8.7d1HThis proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be split by the adjacent H-5 proton.
Aromatic H (H-5)~ 8.2 - 8.4dd1HThis proton is ortho to the electron-withdrawing methylsulfonyl group and meta to the nitro group. It will be split by both H-3 and H-6, resulting in a doublet of doublets.
Aromatic H (H-6)~ 7.9 - 8.1d1HThis proton is meta to the electron-withdrawing methylsulfonyl group and ortho to the carbon bearing the malonate. It will be split by the adjacent H-5 proton.
Malonate CH~ 5.5 - 5.7s1HThe methine proton of the malonate is deshielded by the adjacent carbonyl groups and the aromatic ring.
Malonate OCH₃~ 3.8 - 3.9s6HThe two methyl ester groups are chemically equivalent and will appear as a single sharp singlet.
Sulfonyl CH₃~ 3.1 - 3.3s3HThe methyl group of the methylsulfonyl substituent will appear as a singlet in a region characteristic for this functional group.
Distinguishing from a Potential Isomer: Dimethyl 2-(2-(methylsulfonyl)-4-nitrophenyl)malonate

A plausible isomeric impurity could have the positions of the nitro and methylsulfonyl groups swapped. ¹H NMR would readily distinguish between these two isomers.

Isomer Key Differentiating ¹H NMR Features
Target: this compound Three distinct aromatic protons with characteristic splitting patterns as described above.
Alternative: Dimethyl 2-(2-(methylsulfonyl)-4-nitrophenyl)malonate The aromatic region would show a different splitting pattern. The proton ortho to the nitro group (now at C-5) would be the most downfield. The coupling constants between the aromatic protons would also differ due to their different relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectrum of this compound
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Malonate C=O~ 165 - 168Typical chemical shift for ester carbonyl carbons.
Aromatic C (C-2, attached to NO₂)~ 148 - 152The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
Aromatic C (C-4, attached to SO₂Me)~ 140 - 144The carbon bearing the methylsulfonyl group will also be downfield.
Aromatic C (C-1, attached to malonate)~ 135 - 139The ipso-carbon attached to the malonate group.
Aromatic CHs (C-3, C-5, C-6)~ 120 - 135The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents.
Malonate CH~ 55 - 60The methine carbon of the malonate.
Malonate OCH₃~ 52 - 55The methyl carbons of the ester groups.
Sulfonyl CH₃~ 43 - 46The methyl carbon of the methylsulfonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The presence of strong, characteristic absorption bands provides compelling evidence for the presence of the nitro, sulfonyl, and ester functionalities.

Key IR Absorptions for this compound
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Ester C=O1730 - 1750Strong, sharp stretch
Aromatic Nitro (NO₂)1515 - 1560 and 1345 - 1385Asymmetric and symmetric stretching, respectively. These are typically two of the strongest bands in the spectrum.[1][2]
Sulfone (SO₂)1300 - 1350 and 1120 - 1160Asymmetric and symmetric stretching, respectively.
C-O (Ester)1000 - 1300Stretching vibrations.
Aromatic C-H3000 - 3100Stretching vibrations.
Aliphatic C-H2850 - 3000Stretching vibrations.

The presence of strong absorption bands in all these regions provides a high degree of confidence in the gross structure of the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrometry Data for this compound
  • Molecular Formula: C₁₂H₁₃NO₈S

  • Molecular Weight: 347.30 g/mol

  • Expected [M+H]⁺: 348.04

  • Expected [M+Na]⁺: 370.02

Plausible Fragmentation Pathways:

A common fragmentation pathway for malonic esters is the loss of one of the ester groups.[3] We can also expect cleavage of the bond between the aromatic ring and the malonate moiety.

G C12H13NO8S [M+H]+ m/z = 348.04 Loss of OCH3 Loss of OCH3 (-31 Da) C12H13NO8S->Loss of OCH3 Loss of CH(COOCH3)2 Loss of CH(COOCH3)2 (-131 Da) C12H13NO8S->Loss of CH(COOCH3)2 Fragment 1 [M+H - OCH3]+ m/z = 317.04 Loss of OCH3->Fragment 1 Loss of CO Loss of CO (-28 Da) Fragment 1->Loss of CO Fragment 2 [M+H - OCH3 - CO]+ m/z = 289.04 Loss of CO->Fragment 2 Fragment 3 [C7H7NO4S]+ m/z = 217.01 Loss of CH(COOCH3)2->Fragment 3

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Use a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Apply a Fourier transform to the raw data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Integrated Workflow for Identity Confirmation

The following workflow provides a logical sequence for the spectroscopic analysis of this compound.

G cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation IR IR Spectroscopy Check_Functional_Groups Confirm presence of C=O, NO2, SO2 IR->Check_Functional_Groups Check_Functional_groups_Pass Functional Groups Present? Check_Functional_Groups->Check_Functional_groups_Pass NMR 1H and 13C NMR Determine_Connectivity Determine proton and carbon environments and connectivity NMR->Determine_Connectivity Compare_Isomers Compare with predicted spectra of isomers Determine_Connectivity->Compare_Isomers Structural_Confirmation_Pass Correct Isomer? Compare_Isomers->Structural_Confirmation_Pass MS Mass Spectrometry Confirm_MW Confirm Molecular Weight and Formula MS->Confirm_MW Analyze_Fragmentation Analyze fragmentation pattern Confirm_MW->Analyze_Fragmentation Final_Confirmation Identity Confirmed Analyze_Fragmentation->Final_Confirmation Check_Functional_groups_Pass->NMR Yes Re-evaluate Re-evaluate Synthesis/Purification Check_Functional_groups_Pass->Re-evaluate No Structural_Confirmation_Pass->MS Yes Structural_Confirmation_Pass->Re-evaluate No

Conclusion

The definitive identification of this compound requires a synergistic approach, integrating the strengths of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. By carefully analyzing the predicted spectral features and comparing them with experimental data, researchers can confidently confirm the identity of their target compound and distinguish it from potential isomers and impurities. This rigorous analytical process is essential for ensuring the quality and reliability of research in drug discovery and development.

References

  • Veeprho. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | CAS 1160293-27-5. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Google Patents.
  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PubMed. Dimethyl 2-(2,4,6-trimethoxy-benz-yl)malonate. [Link]

  • Google Patents. CN116239468A - Preparation method of 2-(2, 6-diethyl-4-methylphenyl)
  • OpenOChem Learn. Malonic Ester Synthesis. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • chemeurope.com. Malonic ester synthesis. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). [Link]

  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

  • Pearson. Malonic Ester Synthesis Practice Problems. [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • NMR Spectra of New Compounds.
  • NIH. Diethyl 2-[(4-nitrophenyl)(4-phenyl-1,2,3-selenadiazol-5-yl)methyl]malonate. [Link]

  • ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • MDPI. 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for Nitrophenyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of valuable synthons, nitrophenyl malonates stand out as versatile intermediates, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The core of their synthesis predominantly lies in the Michael addition of a malonate ester to a nitroolefin, a reaction whose efficiency, selectivity, and environmental footprint are critically dependent on the choice of catalyst.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the synthesis of nitrophenyl malonates. Moving beyond a simple enumeration of options, we will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed experimental protocols to empower you, the researcher, to make informed decisions for your specific synthetic challenges.

The Strategic Importance of Nitrophenyl Malonates

The synthetic utility of nitrophenyl malonates stems from the dual reactivity of the nitro and malonate functionalities. The nitro group can be readily reduced to an amine, a common pharmacophore, or transformed into other functional groups. The malonate moiety, on the other hand, provides a handle for further derivatization, such as decarboxylation to introduce a single acetic acid residue or participation in cyclization reactions. This versatility makes nitrophenyl malonates key building blocks in the synthesis of complex molecular scaffolds.

A Comparative Overview of Catalytic Systems

The synthesis of nitrophenyl malonates via the Michael addition of malonates to nitroolefins can be broadly categorized by the type of catalyst employed: homogeneous organocatalysts, heterogeneous catalysts, metal-based catalysts, and enzymatic catalysts. Each class presents a unique set of advantages and disadvantages in terms of performance, cost, and operational simplicity.

Homogeneous Organocatalysis: Precision and Elegance

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of nitrophenyl malonates, bifunctional organocatalysts, such as thiourea and cinchona alkaloid derivatives, have demonstrated exceptional performance.

These catalysts operate through a dual activation mechanism. The acidic N-H protons of the thiourea or the hydroxyl group of the cinchona alkaloid activate the nitroolefin electrophile via hydrogen bonding, while a basic moiety on the catalyst, such as a tertiary amine, deprotonates the malonate nucleophile, increasing its reactivity.[1][2] This simultaneous activation within the chiral pocket of the catalyst allows for high levels of stereocontrol.

Performance Data for Selected Organocatalysts in the Synthesis of Diethyl (2-nitro-1-phenylethyl)malonate:

Catalyst TypeCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Bifunctional Thiourea 2-aminoDMAP/urea derivative5Toluene4>9594[3]
Cinchona Alkaloid 9-amino(9-deoxy) epicinchonine-thiourea10Toluene488392[2]

Causality in Experimental Choices: The choice of a non-polar solvent like toluene is often crucial for the success of these reactions.[3] Polar, protic solvents can interfere with the hydrogen bonding interactions between the catalyst and the substrates, leading to a decrease in both reactivity and enantioselectivity. The catalyst loading is typically kept low (1-10 mol%) to maximize turnover and minimize cost, while reaction times and temperatures are optimized to achieve a balance between reaction completion and prevention of side reactions.

Heterogeneous Catalysis: The Promise of Reusability and Sustainability

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a straightforward solution to this problem, allowing for easy recovery by filtration and subsequent reuse. This not only reduces waste but also lowers the overall cost of the process.

For nitrophenyl malonate synthesis, heterogeneous catalysts are typically prepared by immobilizing a known organocatalyst, such as a cinchona alkaloid or a thiourea derivative, onto a solid support like mesoporous silica or a polymer resin.[4][5]

Performance and Reusability of a Polymer-Supported Thiourea Catalyst:

CatalystReactionCatalyst LoadingConditionsYield (%)ee (%)ReusabilityReference
Polymer-supported thiourea Michael addition of 1,3-dicarbonyls to nitroolefins2 mol%Neat, room temp.HighGoodAt least 4 cycles with minimal loss of activity[4]

Causality in Experimental Choices: The choice of support and the length of the linker used to attach the catalyst can significantly impact its activity.[4] A longer, more flexible linker can allow the catalytic center to better mimic the environment of its homogeneous counterpart, leading to higher reactivity and selectivity. The "neat" (solvent-free) conditions often employed with heterogeneous catalysts represent a significant step towards greener chemistry, reducing solvent waste.

Metal-Based Catalysis: Leveraging Lewis Acidity

Transition metal complexes can also effectively catalyze the Michael addition of malonates to nitroolefins. These catalysts typically function as Lewis acids, coordinating to the nitro group of the nitroolefin and increasing its electrophilicity. Chiral ligands, such as bisoxazolines (BOX), are often employed to induce enantioselectivity.

Performance of a Cu(II)-Bisoxazoline Catalyst:

Catalyst SystemReactionYield (%)ee (%)Reference
Cu(OTf)₂ with bis(oxazoline) ligand Michael addition of dimethyl malonate to various α,β-unsaturated ketonesModerate to highModerate to high[6]

While this example does not directly involve a nitroolefin, it demonstrates the potential of metal-based catalysts in Michael additions. The choice of the metal center and the ligand is critical for achieving high catalytic activity and stereocontrol.

Enzymatic Catalysis: The Allure of Biocatalysis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them an attractive option for green and sustainable chemistry. While the natural function of most enzymes is not C-C bond formation, some hydrolases, particularly lipases, have been shown to exhibit "promiscuous" activity, catalyzing Michael additions.[7][8]

The proposed mechanism for lipase-catalyzed Michael addition involves the activation of the nitroolefin in the enzyme's oxyanion hole through hydrogen bonding, while a basic amino acid residue in the active site deprotonates the malonate.[8]

Performance of Immobilized Lipase in Michael Addition:

EnzymeReactionYield (%)ee (%)ReusabilityReference
Lipozyme TLIM (immobilized lipase) Michael addition of 1,3-dicarbonyls to nitroolefinsup to 90up to 83Reusable for 3 cycles[7]

Causality in Experimental Choices: The choice of solvent is critical in enzymatic reactions. Often, a mixture of an organic solvent and water is used to solubilize the substrates while maintaining the enzyme's activity.[7] The use of immobilized enzymes, such as Lipozyme TLIM, greatly simplifies catalyst recovery and reuse, a key advantage for industrial applications.[7]

Experimental Protocols

To provide a practical context for the discussed catalytic systems, we present detailed, step-by-step methodologies for the synthesis of diethyl (2-nitro-1-phenylethyl)malonate, a representative nitrophenyl malonate.

Protocol 1: Homogeneous Organocatalysis using a Bifunctional Thiourea Catalyst

This protocol is adapted from a procedure utilizing a 2-aminoDMAP/urea organocatalyst.[3]

Materials:

  • trans-β-nitrostyrene

  • Diethyl malonate

  • 2-aminoDMAP/urea organocatalyst (5 mol%)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminoDMAP/urea organocatalyst (5 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add trans-β-nitrostyrene (1.0 equivalent) to the flask.

  • Add diethyl malonate (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl (2-nitro-1-phenylethyl)malonate.

Protocol 2: Heterogeneous Catalysis using a Polymer-Supported Cinchona Alkaloid Catalyst

This protocol is a generalized procedure based on the use of supported cinchona alkaloid catalysts.[9]

Materials:

  • trans-β-nitrostyrene

  • Diethyl malonate

  • Polymer-supported cinchona squaramide catalyst (e.g., 5-10 mol%)

  • Toluene or Dichloromethane

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the polymer-supported cinchona squaramide catalyst.

  • Add the chosen solvent (e.g., toluene).

  • Add trans-β-nitrostyrene (1.0 equivalent).

  • Add diethyl malonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific catalyst and substrates (monitor by TLC).

  • Upon completion, recover the catalyst by filtration.

  • Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane) and dry it for reuse.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Enzymatic Catalysis using Immobilized Lipase

This protocol is adapted from a procedure using Lipozyme TLIM.[7]

Materials:

  • trans-β-nitrostyrene

  • Diethyl malonate

  • Lipozyme TLIM (immobilized lipase from Thermomyces lanuginosus)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, combine trans-β-nitrostyrene (3.0 mmol) and diethyl malonate (1.0 mmol).

  • Add Lipozyme TLIM (200 mg).

  • Add DMSO (5 mL) and deionized water (0.5 mL).

  • Stir the mixture at 35 °C for 75 hours.

  • After the reaction, filter off the enzyme to stop the reaction.

  • Wash the recovered enzyme with ethanol and acetone, then air-dry for reuse.[7]

  • To the filtrate, add 30 mL of water and extract with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Pathways

To better understand the mechanisms at play, we can visualize the experimental workflow and the catalytic cycles using Graphviz.

Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_setup Reaction Setup A Reactants (Nitrostyrene, Malonate) F Reaction (Stirring, Temp Control) A->F B Solvent B->F C Homogeneous Organocatalyst C->F D Heterogeneous Catalyst D->F E Enzyme E->F G Work-up & Purification F->G H Product (Nitrophenyl Malonate) G->H

Caption: A generalized experimental workflow for the comparative study of catalysts in nitrophenyl malonate synthesis.

Catalytic Cycle of a Bifunctional Thiourea Organocatalyst

catalytic_cycle catalyst Thiourea Catalyst (NR2H+, Thiourea) enolate Enolate catalyst->enolate Deprotonates activated_complex Activated Complex malonate Diethyl Malonate malonate->enolate enolate->activated_complex Attacks nitroolefin Nitroolefin nitroolefin->activated_complex H-bonds to thiourea product_complex Product-Catalyst Complex activated_complex->product_complex C-C bond formation product_complex->catalyst Regenerates product Nitrophenyl Malonate product_complex->product Releases

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.